1-Chloro-3-methylbutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6528. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLPWNZCJEPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059354 | |
| Record name | Butane, 1-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-84-6 | |
| Record name | 1-Chloro-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-chloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87D3ZL9F7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chloro-3-methylbutane. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of key properties and a representative chemical transformation are also included to support laboratory research and development.
General Information
This compound, also known as isoamyl chloride or isopentyl chloride, is a halogenated alkane with the chemical formula C₅H₁₁Cl.[1][2] It is a colorless to almost colorless, clear liquid.[1][3] This compound serves as a versatile solvent and an intermediate in the synthesis of various organic compounds.[1]
Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₁Cl |
| Molecular Weight | 106.59 g/mol [1][2] |
| CAS Number | 107-84-6[1][2] |
| Appearance | Colorless to almost colorless clear liquid[1][3] |
| Melting Point | -104 °C[1][4] |
| Boiling Point | 99-100 °C[1][4] |
| Density | 0.88 g/cm³[1][4] |
| Refractive Index | 1.4090[1][4] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether[1][3][5] |
| Flash Point | 16 °C[1][4] |
| Vapor Pressure | 37 mmHg at 20 °C |
| Surface Tension | 23.5 mN/m at 20°C[4] |
| Dielectric Constant | 6.4 at 18°C[4] |
Chemical and Spectroscopic Properties
This compound is a primary alkyl halide, making it susceptible to nucleophilic substitution and elimination reactions. It is a flammable liquid and should be handled with appropriate safety precautions.[1]
Spectroscopic Data
The following table summarizes key spectroscopic information for this compound.
| Spectroscopy Type | Key Features |
| ¹H NMR | The proton NMR spectrum exhibits distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the chlorine atom are expected to be the most downfield.[6] |
| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for each of the unique carbon atoms in the structure. |
| Infrared (IR) | The IR spectrum will display characteristic C-H stretching and bending vibrations. A prominent peak corresponding to the C-Cl stretch is also expected. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including a peak for the loss of the chlorine atom.[7] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical properties and a representative chemical reaction of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (0-200 °C)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid such as mineral oil or silicone oil.
-
Add a few milliliters of this compound to the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer liquid is above the level of the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or use a heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Analytical balance
-
Water bath (optional, for temperature control)
Procedure using a Pycnometer:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature and weigh it (m₃).
-
The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Procedure using a Graduated Cylinder and Balance:
-
Place a clean, dry graduated cylinder on the analytical balance and tare the balance.
-
Carefully add a known volume of this compound to the graduated cylinder (e.g., 10.0 mL).
-
Record the mass of the liquid.
-
Calculate the density by dividing the mass by the volume.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a clean dropper, place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature, which can be maintained by circulating water from a constant temperature bath.
-
Look through the eyepiece and turn the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Nucleophilic Substitution: Synthesis of 1-Iodo-3-methylbutane (B1583052)
This protocol describes the synthesis of 1-iodo-3-methylbutane from this compound via a Finkelstein reaction, which is a classic Sₙ2 reaction.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator (optional)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator or by simple distillation.
-
Purify the resulting 1-iodo-3-methylbutane by distillation.
Reaction Pathway Visualization
The following diagram illustrates the Sₙ2 reaction mechanism for the conversion of this compound to 1-iodo-3-methylbutane.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. phillysim.org [phillysim.org]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. wjec.co.uk [wjec.co.uk]
An In-depth Technical Guide to 1-Chloro-3-methylbutane (CAS 107-84-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloro-3-methylbutane (isoamyl chloride), a versatile alkyl halide with significant applications in organic synthesis and as a solvent. This document collates essential physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and thorough spectroscopic analysis. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and key chemical pathways and workflows are visualized using diagrams to facilitate understanding.
Physicochemical and Safety Data
This compound is a colorless, flammable liquid with a characteristic odor.[1] It is an important building block in organic chemistry, serving as a precursor for various functional groups.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, compiled from various sources.[2][3][4]
| Property | Value | Reference |
| CAS Number | 107-84-6 | [2] |
| Molecular Formula | C5H11Cl | [3][5] |
| Molecular Weight | 106.59 g/mol | [5][6] |
| Appearance | Colorless to almost colorless clear liquid | [3][5] |
| Melting Point | -104 °C | [2][3][5] |
| Boiling Point | 99-100 °C | [2][3][5] |
| Density | ~0.88 g/cm³ | [2][3][5] |
| Refractive Index | 1.4090 | [2][3][5] |
| Flash Point | 16 °C | [3][5] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether.[2][5] | [2][5] |
| Vapor Pressure | 46.2 mmHg at 25°C | [4] |
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling.[5] It is classified as a highly flammable liquid and can cause skin and eye irritation.[5][7]
| Hazard Information | Details | Reference |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [5] |
| Signal Word | Danger | [5][7] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][7] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P280, P303+P361+P353, P305+P351+P338, P403+P235 | [3][8][9] |
Synthesis and Purification
The most common and reliable laboratory synthesis of this compound is through the nucleophilic substitution of 3-methyl-1-butanol.[2]
Synthesis from 3-Methyl-1-butanol with Thionyl Chloride
This method is favored for its high yield and the convenient removal of byproducts (SO₂ and HCl) as gases.[10][11]
Experimental Protocol:
-
Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried.
-
Reagents: Place 3-methyl-1-butanol into the round-bottom flask. For each mole of the alcohol, add approximately 1.1 to 1.2 moles of thionyl chloride (SOCl₂) dropwise through an addition funnel. The reaction can be catalyzed by a small amount of pyridine.[10]
-
Reaction Conditions: The addition of thionyl chloride is typically performed at 0 °C (ice bath) to control the initial exothermic reaction. After the addition is complete, the reaction mixture is gently refluxed until the evolution of gases ceases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to quench any unreacted thionyl chloride. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. Filter to remove the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling at 99-100 °C.[10]
Caption: Synthesis of this compound from 3-Methyl-1-butanol.
Purification Protocol
A general method for purifying crude this compound involves washing with sulfuric acid to remove any unreacted alcohol, followed by neutralization and distillation.[10]
Experimental Protocol:
-
Acid Wash: Vigorously shake the crude this compound with concentrated (95%) sulfuric acid in a separatory funnel. The acid layer will become colored if impurities are present. Repeat this step with fresh sulfuric acid until the acid layer remains colorless.
-
Neutralization: Carefully wash the organic layer with water, followed by a saturated aqueous sodium carbonate or sodium bicarbonate solution to neutralize any residual acid. A final wash with water is recommended.
-
Drying: Dry the washed organic layer over a suitable drying agent like anhydrous magnesium sulfate.
-
Distillation: Filter off the drying agent and purify the product by fractional distillation, collecting the fraction that boils between 99-100 °C.
Chemical Reactivity and Experimental Protocols
This compound is a primary alkyl halide and participates in a variety of nucleophilic substitution and organometallic reactions.
Grignard Reagent Formation
This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, isopentylmagnesium chloride. This organometallic compound is a powerful nucleophile and strong base.
Experimental Protocol:
-
Apparatus Setup: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried, for instance, by oven-drying or flame-drying under a stream of dry nitrogen.
-
Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction. In the dropping funnel, place a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Reaction Initiation: Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated if the color of the iodine fades and bubbling is observed. Gentle heating may be necessary to start the reaction.
-
Reaction Execution: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, the mixture is typically refluxed for a further 30-60 minutes to ensure complete reaction of the magnesium. The resulting grey-to-brown solution of isopentylmagnesium chloride should be used immediately in subsequent reactions.
Caption: Workflow for the preparation of Isopentylmagnesium Chloride.
Friedel-Crafts Alkylation
This compound can be used to alkylate aromatic rings, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[12] It is important to note that carbocation rearrangements are possible in Friedel-Crafts alkylations.[13]
Experimental Protocol:
-
Apparatus Setup: A reaction vessel equipped with a stirrer, a dropping funnel, a reflux condenser, and a gas trap is required. The apparatus must be dry.
-
Reagents: The aromatic substrate (e.g., a large excess of benzene to minimize polyalkylation) is placed in the reaction flask along with the Lewis acid catalyst (e.g., anhydrous AlCl₃).[12] The mixture is cooled in an ice bath.
-
Reaction Execution: this compound is added dropwise from the dropping funnel with vigorous stirring.
-
Work-up: After the reaction is complete (as determined by monitoring techniques like TLC or GC), the reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. After drying over an anhydrous drying agent, the excess benzene is removed by distillation. The product is then purified by fractional distillation or chromatography.
Caption: Mechanism of Friedel-Crafts Alkylation with this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.[2]
¹H and ¹³C NMR Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
| -CH₂Cl (C1) | ~3.5 (t) | ~45 |
| -CH₂- (C2) | ~1.7 (q) | ~35 |
| -CH- (C3) | ~1.8 (m) | ~25 |
| -CH₃ (C4, C5) | ~0.9 (d) | ~22 |
Note: 't' denotes a triplet, 'q' a quartet, 'm' a multiplet, and 'd' a doublet. Predicted values are based on typical chemical shift ranges and may vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.[2]
Key IR Absorption Peaks
| Wavenumber (cm⁻¹) | Assignment |
| 2850-3000 | C-H stretching of alkyl groups |
| 1470-1450 | C-H bending of CH₂ and CH₃ groups |
| 1385-1365 | C-H bending (gem-dimethyl) |
| 600-800 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[2]
Major Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 106/108 | [C₅H₁₁Cl]⁺ (Molecular Ion) | The M+2 peak at m/z 108 is due to the ³⁷Cl isotope, with an intensity of about one-third of the M+ peak.[2] |
| 70 | [C₅H₁₀]⁺ | Loss of HCl |
| 57 | [C₄H₉]⁺ | Loss of CH₂Cl |
| 43 | [C₃H₇]⁺ | Isopropyl cation, often the base peak.[5] |
Applications
This compound is primarily used as:
-
A solvent: For nitrocellulose, varnishes, lacquers, and neoprene.[5]
-
An intermediate in organic synthesis: It is a precursor for the synthesis of various organic compounds.[5][6] This includes the preparation of isopentyl-containing compounds in the pharmaceutical and fragrance industries.[6]
-
A component in rotogravure inks and for soil fumigation. [3][5]
Conclusion
This compound (CAS 107-84-6) is a valuable chemical for both industrial and research applications. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The provided experimental protocols and spectroscopic data serve as a foundational resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. This compound(107-84-6) MS spectrum [chemicalbook.com]
- 2. This compound | 107-84-6 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(107-84-6) IR Spectrum [m.chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Butane, 1-chloro-3-methyl- [webbook.nist.gov]
- 10. Alcohol 6 Problem [ursula.chem.yale.edu]
- 11. Solved 3-Methyl-1-butanol reacts with thionyl chloride via | Chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Chloro-3-methylbutane and Its Isomers
This guide provides a comprehensive overview of 1-chloro-3-methylbutane, also known as isoamyl chloride, and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document details the structural formulas, comparative physical properties, and key experimental protocols for the synthesis and characterization of these compounds.
Structural Formula of this compound
This compound is a primary alkyl halide with the chemical formula C₅H₁₁Cl. Its structure consists of a four-carbon butane (B89635) chain with a chlorine atom on the first carbon and a methyl group on the third carbon.
Chemical Structure: (CH₃)₂CHCH₂CH₂Cl
IUPAC Name: this compound
Common Names: Isoamyl chloride, Isopentyl chloride
Isomers of this compound
The molecular formula C₅H₁₁Cl corresponds to eight constitutional (structural) isomers. These isomers arise from the different possible arrangements of the five-carbon skeleton and the position of the chlorine atom. The isomers can be categorized based on their parent alkane structure: pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane).
The eight constitutional isomers are:
-
2-Chloropentane
-
1-Chloro-2-methylbutane
-
2-Chloro-2-methylbutane
-
2-Chloro-3-methylbutane
-
This compound
The logical relationship and classification of these isomers based on their carbon skeleton are visualized in the diagram below.
Comparative Physical Properties
The physical properties of the C₅H₁₁Cl isomers vary based on their structure, particularly the degree of branching and the position of the chlorine atom. Branching generally lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.
| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Chloropentane | 543-59-9 | 107.8[1] | -99[1] | 0.88[2] | 1.412 |
| 2-Chloropentane | 625-29-6 | 94-95[3][4][5] | -137[3][4] | 0.87[3][4] | 1.407[3][4] |
| 3-Chloropentane | 616-20-6 | 97.5-98.3[6][7] | -105[6][7] | 0.867-0.872[6][8] | 1.403-1.408[6][8] |
| 1-Chloro-2-methylbutane | 616-13-7 | 100[9][10] | -104[10] | 0.886[9][11] | 1.412[9][11] |
| 2-Chloro-2-methylbutane | 594-36-5 | 85-86[12][13] | -73[13] | 0.866[12][13] | 1.405[12] |
| 2-Chloro-3-methylbutane | 631-65-2 | 90.4[14] | N/A | 0.865[14] | N/A |
| This compound | 107-84-6 | 99-100[12] | -104[12] | 0.88[12] | 1.409[12] |
| 1-Chloro-2,2-dimethylpropane | 753-89-9 | 84-85[15][16] | -20[15][16] | 0.866[15][16] | 1.404[15] |
Experimental Protocols
Synthesis of this compound
A common and reliable laboratory method for the synthesis of this compound is the nucleophilic substitution reaction of 3-methyl-1-butanol.
Protocol 1: Using Thionyl Chloride (SOCl₂)
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood. A gas trap is necessary to neutralize the HCl and SO₂ byproducts.
-
Reagents: Place 3-methyl-1-butanol in the round-bottom flask. Pyridine may be added as a solvent and to neutralize the HCl produced.
-
Reaction: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the alcohol with constant stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter to remove the drying agent and purify the resulting this compound by fractional distillation.
Protocol 2: Using Concentrated Hydrochloric Acid (HCl)
-
Reagents: In a round-bottom flask, mix 3-methyl-1-butanol with concentrated hydrochloric acid. Anhydrous zinc chloride (ZnCl₂) can be added as a catalyst (Lucas test conditions).
-
Reflux: Heat the mixture under reflux for several hours.
-
Work-up and Purification: Follow the work-up and purification steps (5-7) as described in Protocol 1.
Synthesis via Free-Radical Chlorination (Industrial Method)
Industrially, this compound can be produced via the free-radical chlorination of isopentane (2-methylbutane).[3] This method is less selective and produces a mixture of all possible monochlorinated isomers.
Protocol:
-
Reaction Setup: In a suitable reactor, introduce liquid isopentane.
-
Initiation: Initiate the reaction by introducing chlorine gas (Cl₂) under UV light or at high temperatures.
-
Reaction: The reaction proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms on the isopentane molecule with chlorine.
-
Separation: The resulting product is a mixture of 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and this compound.[3] These isomers must be separated by fractional distillation based on their different boiling points.
Purification of this compound
For high-purity applications, a rigorous purification protocol is employed.[8][12]
Protocol:
-
Acid Wash: Vigorously shake the crude this compound with concentrated sulfuric acid (95%) in a separatory funnel until the acid layer remains colorless.[8][12] This step removes unreacted alcohol and other organic impurities.
-
Neutralization: Wash the separated organic layer with water, followed by a saturated aqueous sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[8][12]
-
Drying: Dry the washed product using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄).[12]
-
Distillation: Filter the dried liquid and perform a final purification by fractional distillation, collecting the fraction that boils at 99-100°C.
Characterization and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for distinguishing it from its isomers.[3]
¹H NMR Spectroscopy of this compound: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.[3]
-
A doublet at ~0.9 ppm (6H), corresponding to the two equivalent methyl groups (-CH(CH₃ )₂).
-
A multiplet at ~1.8 ppm (1H), corresponding to the methine proton (-CH (CH₃)₂).
-
A quartet or multiplet at ~1.7 ppm (2H), corresponding to the methylene (B1212753) group adjacent to the isopropyl group (-CH₂-CH(CH₃)₂).
-
A triplet at ~3.5 ppm (2H), corresponding to the methylene group attached to the chlorine atom (-CH₂ Cl). The electronegative chlorine atom causes this signal to be the most downfield (deshielded).[3]
Differentiation from Isomers: Each of the eight constitutional isomers will produce a unique ¹H NMR spectrum with a characteristic number of signals, chemical shifts, and splitting patterns, allowing for unambiguous identification. For example, 1-chloro-2,2-dimethylpropane would show only two signals (a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the CH₂Cl group), which is distinctly different from the four signals of this compound.
References
- 1. 1-chloropentane [chemister.ru]
- 2. 1-Chloropentane - Wikipedia [en.wikipedia.org]
- 3. 625-29-6 CAS MSDS (2-CHLOROPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-CHLOROPENTANE CAS#: 625-29-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. 3-chloropentane [stenutz.eu]
- 9. 1-Chloro-2-methylbutane 96 616-13-7 [sigmaaldrich.com]
- 10. 1-CHLORO-2-METHYLBUTANE CAS#: 616-13-7 [m.chemicalbook.com]
- 11. 1-CHLORO-2-METHYLBUTANE | 616-13-7 [chemicalbook.com]
- 12. 2-Chloro-2-methylbutane, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-Chloro-3-methylbutane | CAS#:631-65-2 | Chemsrc [chemsrc.com]
- 15. 1-氯-2,2-二甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 1-CHLORO-2,2-DIMETHYLPROPANE | 753-89-9 [chemicalbook.com]
Spectroscopic Analysis of 1-Chloro-3-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-methylbutane, an important alkyl halide intermediate in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, and the quantitative data are summarized in clear, structured tables for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for its structural elucidation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| -CH₂Cl (a) | ~3.53 | Triplet (t) | ~6.6 | 2H |
| -CH₂- (b) | ~1.72 | Quartet (q) | ~6.6 | 2H |
| -CH- (c) | ~1.85 | Nonet (n) | ~6.7 | 1H |
| -(CH₃)₂ (d) | ~0.95 | Doublet (d) | ~6.6 | 6H |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, one for each of the chemically non-equivalent carbon atoms. The carbon atom bonded to the chlorine is significantly deshielded and appears at the lowest field.[1]
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| -C H₂Cl | ~43.5 |
| -C H₂- | ~39.2 |
| -C H- | ~25.8 |
| -(C H₃)₂ | ~22.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending vibrations of its alkyl and carbon-halogen bonds.
| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Intensity |
| C-H stretch (sp³) | 2870-2960 | Strong |
| C-H bend | 1370-1470 | Medium |
| C-Cl stretch | 650-750 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
A key feature in the mass spectrum is the presence of an M+2 peak, which is characteristic of compounds containing chlorine, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[1]
| m/z | Ion Structure | Significance |
| 108 | [C₅H₁₁³⁷Cl]⁺ | Molecular ion peak (M+2) |
| 106 | [C₅H₁₁³⁵Cl]⁺ | Molecular ion peak (M) |
| 77 | [C₆H₅]⁺ | Loss of HCl |
| 70 | [C₅H₁₀]⁺ | Loss of HCl |
| 57 | [C₄H₉]⁺ | Loss of CH₂Cl |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR:
-
A standard one-pulse sequence is utilized.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy Protocol
Sample Preparation:
-
For a liquid sample like this compound, a neat spectrum is typically acquired.
-
A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Procedure:
-
A background spectrum of the clean, empty salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.
-
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI) is the most common method for volatile compounds like this compound.
-
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples or direct infusion.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.
References
An In-Depth Technical Guide to the Solubility of 1-Chloro-3-methylbutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-chloro-3-methylbutane, an important chloroalkane used as a solvent and intermediate in various chemical syntheses. Understanding its solubility characteristics in different organic solvents is crucial for its effective application in research, development, and manufacturing processes. This document outlines its qualitative solubility in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Concept: Solubility and Miscibility of this compound
This compound is a colorless, flammable liquid.[1][2][3] Its molecular structure, featuring a polar carbon-chlorine bond and a nonpolar isobutyl group, governs its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility. Generally, this compound is soluble in or miscible with many common organic solvents, particularly those with low to moderate polarity.[3][4] The term "miscible" indicates that the two substances will mix in all proportions to form a single, homogeneous phase.
Data Presentation: Qualitative Solubility of this compound
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily available literature, its general solubility characteristics are well-established. The following table summarizes the qualitative solubility based on recurring statements in chemical literature.
| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility with this compound |
| Alcohols | |||
| Methanol | CH₃OH | Polar | Soluble/Miscible |
| Ethanol | C₂H₅OH | Polar | Soluble/Miscible[1][2][3][4][5][6][7] |
| Ethers | |||
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble/Miscible[1][2][3][4][5][6][7] |
| Ketones | |||
| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble/Miscible |
| Aromatic Hydrocarbons | |||
| Benzene | C₆H₆ | Nonpolar | Soluble/Miscible |
| Toluene | C₇H₈ | Nonpolar | Soluble/Miscible |
| Alkanes | |||
| Hexane | C₆H₁₄ | Nonpolar | Soluble/Miscible |
| Halogenated Solvents | |||
| Chloroform | CHCl₃ | Weakly Polar | Soluble/Miscible |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble/Miscible |
Experimental Protocols
For instances where precise quantitative solubility data is required or for solvents not listed above, the following experimental protocols can be employed.
Protocol 1: Determination of Miscibility (Qualitative)
This protocol provides a straightforward method to visually determine if this compound is miscible with another liquid solvent.
Materials:
-
This compound (solute)
-
Organic solvent to be tested
-
Graduated cylinders (10 mL or 25 mL)
-
Glass test tubes with stoppers or screw caps (B75204)
-
Vortex mixer or shaker
-
Pipettes
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial Mixing: In a clean, dry test tube, add equal volumes (e.g., 5 mL each) of this compound and the test solvent using separate graduated cylinders.
-
Agitation: Securely stopper the test tube and invert it several times. For a more thorough mixing, use a vortex mixer for 30-60 seconds.
-
Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the mixture against a well-lit background.
-
Miscible: If the resulting liquid is clear and forms a single phase, the two liquids are miscible.
-
Immiscible: If the mixture is cloudy or separates into two distinct layers, the liquids are immiscible.
-
-
Confirmation at Different Proportions: To confirm miscibility across all proportions, repeat the experiment with varying volume ratios of the two liquids (e.g., 1:3 and 3:1).
Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a solute in a solvent.
Materials:
-
This compound (solute)
-
Organic solvent (solvent)
-
Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Refractometer)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solute ensures that the solution becomes saturated. b. Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the system. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: a. Once equilibrium is reached, cease agitation and allow the mixture to stand in the temperature-controlled environment for several hours to allow the undissolved solute to separate. b. Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.
-
Analysis: a. Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. b. Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to create a calibration curve. c. Analyze the filtered saturated sample using the same analytical method. d. Determine the concentration of this compound in the saturated sample by comparing its analytical response to the calibration curve.
-
Data Expression: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is always recommended to perform experimental verification of solubility.
References
Synthesis of 1-Chloro-3-methylbutane from 3-Methyl-1-butanol: A Technical Guide
Abstract: This technical guide provides a comprehensive overview for the synthesis of 1-chloro-3-methylbutane from its corresponding primary alcohol, 3-methyl-1-butanol. The document covers the underlying reaction mechanism, a detailed experimental protocol, and purification techniques. Quantitative data for reactants and products are summarized, and key processes are visualized through logical diagrams to support researchers and professionals in drug development and organic synthesis.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a gateway to numerous functional group interconversions. This guide focuses on the synthesis of this compound (also known as isoamyl chloride) from 3-methyl-1-butanol (isoamyl alcohol). This reaction is a classic example of a nucleophilic substitution, typically performed using concentrated hydrochloric acid, often with a Lewis acid catalyst such as zinc chloride. The resulting alkyl halide is a valuable solvent and an intermediate in the synthesis of more complex organic molecules.[1]
Reaction Mechanism and Signaling Pathway
The conversion of a primary alcohol like 3-methyl-1-butanol to an alkyl chloride using hydrochloric acid proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction rate for primary alcohols with HCl is notably slow because the hydroxyl group (-OH) is a poor leaving group and the chloride ion (Cl⁻) is a moderate nucleophile.[3]
To enhance the reaction rate, a Lewis acid catalyst, zinc chloride (ZnCl₂), is often added. The combination of concentrated HCl and ZnCl₂ is known as the Lucas reagent.[4] The zinc chloride coordinates with the oxygen atom of the alcohol's hydroxyl group, converting it into a much better leaving group. The reaction then proceeds via an SN2 pathway, involving a backside attack by the chloride ion on the activated carbon center.
The key steps are:
-
Activation of the Alcohol: The lone pair of electrons on the hydroxyl oxygen atom attacks the Lewis acid (ZnCl₂), forming a complex. In the presence of strong acid (HCl), the alcohol is protonated to form an oxonium ion, (R-OH₂⁺), which has a good leaving group (H₂O).
-
Nucleophilic Attack: A chloride ion acts as a nucleophile, attacking the carbon atom bonded to the leaving group from the backside.
-
Displacement: The attack occurs in a single, concerted step where the carbon-nucleophile bond forms concurrently as the carbon-leaving group bond breaks.
Figure 1: SN2 Reaction Mechanism Pathway.
Quantitative Data
The physical and chemical properties of the primary reactant and the final product are summarized below for reference. This data is crucial for calculating theoretical yields, monitoring reaction progress, and performing purification steps like distillation.
| Property | 3-Methyl-1-butanol (Reactant) | This compound (Product) |
| Molecular Formula | C₅H₁₂O | C₅H₁₁Cl |
| Molecular Weight | 88.15 g/mol [5] | 106.59 g/mol [1][6] |
| Appearance | Colorless liquid[7] | Colorless to pale yellow liquid[1][8] |
| Density | 0.809 g/mL at 25 °C | ~0.88 g/cm³[1] |
| Boiling Point | 130-132 °C[9] | 99-100 °C[1][10] |
| Melting Point | -117 °C | -104 °C[1][10] |
| Solubility in Water | Slightly soluble[7] | Slightly soluble[1][8] |
| Refractive Index (n20/D) | 1.406 | 1.409[1] |
| Theoretical Yield | - | For every 1 mole of reactant, 1.21 moles of product are expected. |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and subsequent purification of this compound. While specific laboratory conditions may require optimization, these steps outline a standard and effective procedure.
Synthesis of this compound
This procedure is adapted from standard methods for converting primary alcohols to alkyl chlorides using the Lucas reagent.[11] Due to the slow reactivity of primary alcohols, heating is necessary to achieve a reasonable reaction rate.
Materials:
-
3-methyl-1-butanol (≥99%)
-
Concentrated hydrochloric acid (~12 M)
-
Anhydrous zinc chloride (ZnCl₂)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Glassware for extraction and washing
Procedure:
-
Prepare the Lucas Reagent: In a round-bottom flask, carefully dissolve 136 g (1 mole) of anhydrous zinc chloride in 105 mL of concentrated hydrochloric acid. Cool the mixture in an ice bath as the dissolution is exothermic.
-
Reaction Setup: To the cooled Lucas reagent, add 44.08 g (0.5 moles) of 3-methyl-1-butanol. Equip the flask with a reflux condenser.
-
Reflux: Gently heat the mixture to reflux for 2-3 hours using a heating mantle. The upper layer of the alkyl chloride should begin to form.
-
Cooling and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. Two distinct layers will be visible. The upper, less dense layer is the crude this compound.
-
Isolation: Separate the layers, retaining the upper organic layer. Discard the lower aqueous layer.
Purification of Crude this compound
The crude product from the synthesis contains unreacted alcohol, dissolved HCl, and other byproducts. A multi-step washing and drying procedure followed by fractional distillation is required for purification.[1][8]
Materials:
-
Crude this compound
-
Concentrated sulfuric acid (95%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Acid Wash: Transfer the crude organic layer back to the separatory funnel. Add 20 mL of cold, concentrated H₂SO₄ and shake vigorously. This step removes unreacted alcohol. Allow the layers to separate and discard the lower acid layer.[1][8]
-
Neutralization: Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂ gas produced.
-
Final Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution to remove excess water.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate to absorb any residual water. Swirl the flask until the liquid is clear and the drying agent no longer clumps.
-
Filtration: Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Carefully heat the flask to distill the this compound. Collect the fraction that boils between 99-100 °C.[1]
Experimental Workflow Visualization
The logical flow of the synthesis and purification process is depicted below. This workflow diagram illustrates the sequence of operations from starting materials to the final purified product.
Figure 2: Experimental Workflow for Synthesis and Purification.
Conclusion
The synthesis of this compound from 3-methyl-1-butanol is a robust and well-understood nucleophilic substitution reaction. While the reaction of primary alcohols with hydrochloric acid is inherently slow, the use of a zinc chloride catalyst and heat facilitates the conversion. The purification protocol, though multi-stepped, is critical for obtaining a high-purity product suitable for further synthetic applications or as a solvent. The methodologies and data presented in this guide offer a solid foundation for laboratory-scale production of this versatile alkyl halide.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. echemi.com [echemi.com]
- 6. This compound | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-1-butanol | 123-51-3 [chemicalbook.com]
- 8. This compound | 107-84-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Yixing Chengyuan High Tech Materials Co., Ltd.--1-Chloro-3-methylbutane|107-84-6 [chengyuanchem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
Synonyms for 1-Chloro-3-methylbutane like isoamyl chloride and isopentyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloro-3-methylbutane, including its various synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data.
Nomenclature and Synonyms
This compound is an organochloride with the chemical formula C₅H₁₁Cl. Due to its branched five-carbon chain, it is commonly referred to by several synonyms. The relationship between these names is based on different nomenclature systems (IUPAC vs. common names) and historical naming conventions.
The most frequently encountered synonyms for this compound are isoamyl chloride and isopentyl chloride . The prefix "iso" refers to the isopentyl group, which has the structure (CH₃)₂CHCH₂CH₂-. Other, less common synonyms include 3-methylbutyl chloride and butane, 1-chloro-3-methyl-.[1]
Physicochemical Properties
This compound is a colorless, flammable liquid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₁Cl |
| Molecular Weight | 106.59 g/mol |
| CAS Number | 107-84-6 |
| Boiling Point | 99-100 °C |
| Melting Point | -104 °C |
| Density | ~0.872 g/mL |
| Refractive Index (n_D²⁰) | ~1.409 |
| Solubility | Slightly soluble in water; miscible with alcohol and ether. |
| Flash Point | 16 °C |
Experimental Protocols
Synthesis of this compound from Isoamyl Alcohol
A common laboratory method for the synthesis of this compound is the nucleophilic substitution reaction of isoamyl alcohol (3-methyl-1-butanol) with concentrated hydrochloric acid.[2] The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group of the alcohol is protonated by the strong acid to form a good leaving group (water), which is then displaced by the chloride ion.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Concentrated hydrochloric acid (~12 M)
-
Anhydrous calcium chloride or anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and an excess of concentrated hydrochloric acid. For every 1 mole of isoamyl alcohol, approximately 2.5 to 3 moles of concentrated HCl should be used.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 2-3 hours. The reflux maintains the reaction temperature at the boiling point of the mixture, allowing the reaction to proceed to completion without loss of volatile materials.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the crude this compound, and the lower layer is the aqueous phase. Drain and discard the aqueous layer.
-
Washing:
-
Wash the organic layer with cold water to remove the bulk of the remaining acid.
-
Next, wash with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.
-
Finally, wash the organic layer with a saturated aqueous sodium chloride solution (brine) to help remove dissolved water.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous calcium chloride or anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
Isolation: Decant or filter the dried liquid to remove the drying agent. The resulting liquid is crude this compound, which can be purified by fractional distillation.
Purification by Fractional Distillation
Fractional distillation is employed to purify the crude this compound from any unreacted isoamyl alcohol and other byproducts. This technique is effective in separating liquids with close boiling points.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask along with a few boiling chips.
-
Insulation: For efficient separation, the fractionating column should be insulated, for example, with glass wool or aluminum foil.
-
Distillation: Gently heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column.
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (99-100 °C). Discard any initial distillate that comes over at a lower temperature.
-
Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of liquid remains in the distillation flask.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | -CH₂-Cl |
| ~1.7 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |
| ~1.8 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit four signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~45 | -CH₂-Cl |
| ~35 | -CH₂-CH(CH₃)₂ |
| ~25 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption peaks for C-H and C-Cl bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-3000 | Strong | C-H stretching of alkyl groups |
| 1470-1450 | Medium | C-H bending of CH₂ and CH₃ groups |
| 1385-1365 | Medium | C-H bending (gem-dimethyl) |
| 650-800 | Strong | C-Cl stretching |
The presence of a strong absorption in the 650-800 cm⁻¹ region is indicative of the C-Cl bond, while the absorptions in the 2850-3000 cm⁻¹ range confirm the presence of the alkyl backbone.[2]
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak (M⁺) will appear as a pair of peaks due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.
-
M⁺ peak: m/z = 106 (for C₅H₁₁³⁵Cl)
-
M+2 peak: m/z = 108 (for C₅H₁₁³⁷Cl)
Common fragmentation patterns involve the loss of a chlorine radical or the cleavage of the carbon-carbon bonds, leading to the formation of various carbocation fragments. A prominent peak is often observed at m/z = 70, corresponding to the loss of a chlorine atom. Other significant fragments may appear at m/z = 57 ([C₄H₉]⁺) and m/z = 43 ([C₃H₇]⁺).[3]
References
An Analysis of 1-Chloro-3-methylbutane: Molecular Properties
This document provides a concise summary of the fundamental molecular properties of 1-chloro-3-methylbutane, a halogenated alkane. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental design and computational modeling.
Molecular Formula and Weight
The empirical and molecular formula for this compound has been determined through elemental analysis and mass spectrometry. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data. These core properties are summarized below.
| Identifier | Value | Reference |
| Molecular Formula | C₅H₁₁Cl | [1][2][3][4][5] |
| Molecular Weight | 106.59 g/mol | [1][2][4][5] |
| Alternate Names | Isoamyl chloride, Isopentyl chloride | [1][2][3] |
| CAS Registry Number | 107-84-6 | [2][3] |
Structural Information
To understand its chemical reactivity and physical properties, it is essential to consider the structure of this compound. The molecule consists of a four-carbon butane (B89635) chain with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon.
A simplified two-dimensional representation of the molecular structure is provided below using the DOT language to illustrate the connectivity of the atoms.
Caption: 2D graph of atomic connectivity in this compound.
Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a fundamental molecular formula and weight, which are established reference data.
References
Technical Guide to the Safe Handling of 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1-Chloro-3-methylbutane (CAS No. 107-84-6), also known as isoamyl chloride. This guide is intended for laboratory personnel and professionals in the drug development field to ensure the safe use and management of this chemical.
Chemical and Physical Properties
This compound is a colorless to almost colorless, clear liquid.[1] It is a flammable and volatile compound with a molecular formula of C5H11Cl and a molecular weight of 106.59 g/mol .[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C5H11Cl | [1][2] |
| Molecular Weight | 106.59 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Odor | No information available | [3] |
| Boiling Point | 99-100 °C | [1] |
| Melting Point | -104 °C | [1] |
| Flash Point | 16 °C (60.8 °F) | [1] |
| Density | 0.88 g/cm³ | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [1][4] |
| Vapor Pressure | 46.2 mmHg at 25°C | [5] |
| Refractive Index | 1.4090 | [1] |
| Autoignition Temperature | No information available | [6] |
| Explosion Limits | Lower: 1.5%, Upper: 7.4% | [7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[8] It is crucial to understand its potential hazards to implement appropriate safety measures.
GHS Classification: [2]
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)
Hazard Pictograms:
Experimental Protocols for Safety Data Determination
The safety data presented in this guide are determined using standardized experimental protocols. Below are summaries of the methodologies for key safety parameters.
Flash Point Determination (ASTM D93)
The flash point of this compound is a critical parameter for assessing its flammability. The standard test method for its determination is the Pensky-Martens Closed Cup method, as described in ASTM D93.[9][10]
Methodology:
-
Apparatus: A manual or automated Pensky-Martens closed-cup tester is used.[9]
-
Procedure (Procedure A for distillate fuels):
-
A sample of the chemical is placed in the test cup of the apparatus.[10]
-
The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[9]
-
At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[10]
-
The flash point is the lowest temperature at which the vapors of the substance ignite to produce a flash.[2]
-
The observed flash point is then corrected to a standard barometric pressure.[2]
-
Skin Irritation Testing (OECD Test Guideline 439)
The potential of a chemical to cause skin irritation is assessed using in vitro methods, such as the Reconstructed Human Epidermis (RHE) test method described in OECD Test Guideline 439.[11]
Methodology:
-
Test System: The test utilizes a three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11]
-
Procedure:
-
A small amount of this compound is applied topically to the surface of the RHE tissue.[12]
-
The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).[12]
-
After exposure, the chemical is washed off, and the tissue is incubated for a post-exposure period (e.g., 42 hours).[12][13]
-
Cell viability is then assessed using a colorimetric assay, such as the MTT assay.[13]
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.[11]
-
Eye Irritation Testing (OECD Test Guideline 492)
The potential for a chemical to cause serious eye damage or irritation is evaluated using in vitro methods like the Reconstructed Human Cornea-like Epithelium (RhCE) test method, as outlined in OECD Test Guideline 492.[14]
Methodology:
-
Test System: The assay uses a three-dimensional RhCE model that structurally and functionally resembles the human corneal epithelium.[14]
-
Procedure:
-
The liquid chemical is applied directly to the surface of the RhCE tissue.[15]
-
The exposure duration is typically 30 minutes for liquids.[15]
-
Following exposure, the tissue is rinsed, and cell viability is determined using the MTT assay.[15]
-
A chemical is classified as an eye irritant if the tissue viability falls below a specified cutoff (e.g., 60%).[15]
-
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[16][17]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking.[18]
-
Use only non-sparking tools and explosion-proof equipment.[3][17]
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.[17][18]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Avoid contact with skin and eyes.[19]
-
Avoid inhalation of vapor or mist.[19]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11][18]
-
Keep away from heat and sources of ignition.[18]
-
Store in a flammable liquid storage cabinet.[10]
-
Do not store in domestic refrigerators or freezers; use only spark-proof refrigerators designed for flammable materials.[10][12]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][20]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound.
Caption: Recommended PPE for handling this compound.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures | Source(s) |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3][8] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. | [3][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [3][21] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. | [3][21] |
Firefighting Measures
This compound is a highly flammable liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[21] Water mist may be used to cool closed containers.[8][17]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8][17] Containers may explode when heated.[8][17]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][8]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Workflow for responding to a this compound spill.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] However, it is known to cause skin, eye, and respiratory irritation.[1][2]
-
Acute Toxicity: No data available.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][8]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][8]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[8] Do not empty into drains.[8]
Disclaimer
This document is intended as a guide for the safe handling of this compound and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical and to ensure that all safety procedures are in place and followed. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. delltech.com [delltech.com]
- 3. torontech.com [torontech.com]
- 4. ducom.com [ducom.com]
- 5. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. oecd.org [oecd.org]
- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 10. petrolube.com [petrolube.com]
- 11. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlab-store.com [sterlab-store.com]
- 14. iivs.org [iivs.org]
- 15. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. 16 CFR § 1500.43a - Method of test for flashpoint of volatile flammable materials. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 19. azom.com [azom.com]
- 20. ltcc-keenan.safecollegessds.com [ltcc-keenan.safecollegessds.com]
- 21. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of 1-chloro-3-methylbutane, also known as isoamyl chloride. The document details the experimental protocols for the determination of these critical physical properties, ensuring accuracy and reproducibility in a laboratory setting.
Physicochemical Data of this compound
This compound is a colorless to almost colorless liquid with the molecular formula C5H11Cl.[1][2] It is recognized for its use as a solvent and as an intermediate in organic synthesis.[1][3] The key physical properties are summarized in the table below for quick reference.
| Property | Value |
| Boiling Point | 99-100°C[1][2][4] |
| Melting Point | -104°C[1][2][5] |
| Molecular Weight | 106.59 g/mol [1] |
| Density | 0.88 g/cm³[1][2] |
| Flash Point | 16°C[1][2] |
Experimental Protocols
Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[6][7] The following sections provide detailed methodologies for these measurements.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and effective method for determining the boiling point of an organic liquid is the capillary tube method using a Thiele tube or a similar heating apparatus.[7]
Apparatus:
-
Thiele tube or other heating bath (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of this compound is placed into the fusion tube.[7][8]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[7][8]
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in the heating bath of the Thiele tube.
-
Heating: The apparatus is heated slowly and uniformly.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the boiling point.[7]
-
Confirmation: For accuracy, the heating should be stopped, and the temperature at which the liquid re-enters the capillary tube can also be noted as the boiling point.
Precautions:
-
Ensure the capillary tube is properly sealed at one end.[7]
-
The heating rate should be slow and steady to ensure thermal equilibrium.[7]
-
Safety goggles must be worn throughout the experiment.[7]
The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.[6] Since this compound has a very low melting point (-104°C), a specialized low-temperature apparatus is required. The general principles, however, remain the same as for substances that are solid at room temperature.
Apparatus:
-
Melting point apparatus with a cooling stage (or a cold bath, e.g., using liquid nitrogen or dry ice/acetone)
-
Thermometer or temperature probe suitable for low temperatures
-
Capillary tubes
Procedure:
-
Sample Freezing: The liquid this compound is first frozen to a solid state.
-
Sample Loading: A small amount of the frozen solid is introduced into a capillary tube.[6]
-
Apparatus Setup: The capillary tube is placed in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
-
Heating: The temperature is then raised slowly, typically at a rate of 1-2°C per minute near the melting point.[6]
-
Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the substance.[6]
Precautions:
-
The sample must be completely dry to avoid inaccuracies.
-
The packing of the solid in the capillary tube should be uniform.
-
A slow heating rate is critical for an accurate measurement.[6]
Factors Influencing Boiling and Melting Points
The boiling and melting points of a substance are primarily determined by the strength of its intermolecular forces. The following diagram illustrates the key molecular factors that influence these properties for a molecule like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Yixing Chengyuan High Tech Materials Co., Ltd.--1-Chloro-3-methylbutane|107-84-6 [chengyuanchem.com]
- 4. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. This compound [stenutz.eu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
Methodological & Application
Synthesis of 1-Chloro-3-methylbutane from Isoamyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-chloro-3-methylbutane, also known as isoamyl chloride, from isoamyl alcohol (3-methyl-1-butanol). Two common and effective methods are presented: chlorination using thionyl chloride in the presence of pyridine (B92270), and a method utilizing concentrated hydrochloric acid with zinc chloride as a catalyst. These protocols are designed to be a valuable resource for chemists in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.
| Property | Isoamyl Alcohol | This compound |
| Molecular Formula | C₅H₁₂O | C₅H₁₁Cl |
| Molecular Weight | 88.15 g/mol | 106.59 g/mol [1] |
| Appearance | Colorless liquid | Colorless to slightly yellow liquid[1][2] |
| Boiling Point | 131-132 °C | 99-100 °C[1] |
| Density | ~0.81 g/cm³ | ~0.88 g/cm³[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in alcohol and ether[1][2] |
| CAS Number | 123-51-3 | 107-84-6[1] |
Safety Information
Isoamyl Alcohol:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.
This compound:
-
Hazards: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1]
Thionyl Chloride:
-
Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.
-
Precautions: Handle with extreme care in a fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and eye/face protection.
Concentrated Hydrochloric Acid:
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Precautions: Handle in a fume hood with appropriate personal protective equipment.
Zinc Chloride:
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.
-
Precautions: Avoid contact with skin and eyes. Wear appropriate personal protective equipment.
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below.
Method 1: Synthesis using Thionyl Chloride and Pyridine
This method is a common laboratory procedure for converting primary alcohols to alkyl chlorides. The reaction proceeds via an Sₙ2 mechanism, and the addition of pyridine neutralizes the HCl generated, which drives the reaction to completion and prevents unwanted side reactions.[3][4]
Reaction Scheme:
(CH₃)₂CHCH₂CH₂OH + SOCl₂ --(Pyridine)--> (CH₃)₂CHCH₂CH₂Cl + SO₂ + HCl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoamyl alcohol | 88.15 | 22.0 g (27.2 mL) | 0.25 |
| Thionyl chloride | 118.97 | 32.7 g (20.0 mL) | 0.275 |
| Pyridine | 79.10 | 21.8 g (22.2 mL) | 0.275 |
| Diethyl ether | - | As needed | - |
| 5% HCl solution | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Saturated NaCl solution (brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), add isoamyl alcohol (22.0 g, 0.25 mol) and pyridine (21.8 g, 0.275 mol). Cool the flask in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (32.7 g, 0.275 mol) dropwise from the dropping funnel to the stirred solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 2-3 hours.
-
Work-up:
-
Pour the reaction mixture into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Shake well and separate the layers.
-
Wash the organic layer sequentially with 50 mL of 5% HCl solution, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of saturated NaCl solution.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at 99-100 °C.
Expected Yield: 70-80%
Method 2: Synthesis using Concentrated HCl and Zinc Chloride
This method utilizes the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid) to convert the alcohol to the corresponding alkyl chloride. Zinc chloride acts as a Lewis acid catalyst, facilitating the cleavage of the C-O bond.
Reaction Scheme:
(CH₃)₂CHCH₂CH₂OH + HCl --(ZnCl₂)--> (CH₃)₂CHCH₂CH₂Cl + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoamyl alcohol | 88.15 | 44.1 g (54.4 mL) | 0.5 |
| Anhydrous Zinc Chloride | 136.30 | 102 g | 0.75 |
| Concentrated HCl (~12 M) | 36.46 | 104 mL | ~1.25 |
| Concentrated H₂SO₄ | - | As needed | - |
| 5% NaHCO₃ solution | - | As needed | - |
| Saturated NaCl solution (brine) | - | As needed | - |
| Anhydrous Calcium Chloride (CaCl₂) | - | As needed | - |
Procedure:
-
Preparation of Lucas Reagent: In a 500 mL flask, carefully dissolve anhydrous zinc chloride (102 g, 0.75 mol) in concentrated hydrochloric acid (104 mL, ~1.25 mol). Cool the mixture in an ice bath.
-
Reaction: Add isoamyl alcohol (44.1 g, 0.5 mol) to the prepared Lucas reagent. Stopper the flask and shake the mixture vigorously for 5-10 minutes.
-
Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the crude this compound.
-
Work-up:
-
Separate the upper organic layer using a separatory funnel.
-
Wash the organic layer carefully with a small amount of cold, concentrated sulfuric acid to remove any unreacted alcohol.
-
Then, wash the organic layer with water, followed by 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated sodium chloride solution.
-
-
Drying: Dry the crude product over anhydrous calcium chloride for several hours.
-
Purification: Decant the dried liquid into a distillation apparatus and purify by fractional distillation. Collect the fraction boiling between 99-100 °C.
Expected Yield: 60-70%
Characterization Data
| Data Type | This compound |
| ¹H NMR | δ 0.95 (d, 6H), 1.55-1.85 (m, 3H), 3.55 (t, 2H) |
| ¹³C NMR | δ 22.4, 25.9, 41.9, 43.6 |
| Boiling Point | 99-100 °C[1] |
| Purity (GC) | >98% (after distillation) |
Diagrams
Experimental Workflow: Synthesis via Thionyl Chloride
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Experimental Workflow: Synthesis via HCl and ZnCl₂
Caption: Workflow for the synthesis of this compound using HCl and ZnCl₂.
Reaction Mechanism: Sₙ2 Reaction with Thionyl Chloride and Pyridine
Caption: Sₙ2 mechanism for the reaction of isoamyl alcohol with thionyl chloride and pyridine.
References
Application Notes and Protocols for 1-Chloro-3-methylbutane in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-methylbutane, also known as isoamyl chloride, is a chlorinated hydrocarbon with utility as a solvent and a reagent in various organic syntheses. Its moderate polarity and boiling point make it a suitable medium for a range of reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including nucleophilic substitutions, Grignard reactions, and Wurtz couplings. Safety precautions and environmental considerations are also addressed to ensure safe and responsible laboratory practices.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use.[1][2][3]
| Property | Value | Reference |
| CAS Number | 107-84-6 | [4] |
| Molecular Formula | C5H11Cl | [1][3] |
| Molecular Weight | 106.59 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1][3][5] |
| Boiling Point | 99-100 °C | [1] |
| Melting Point | -104 °C | [1] |
| Density | 0.88 g/cm³ | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [1][3][5] |
| Flash Point | 16 °C | [1] |
| Refractive Index | 1.4090 | [1] |
Safety Summary:
This compound is a highly flammable liquid and vapor.[1][6][7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound serves as a versatile substrate and solvent in several classes of organic reactions.
Nucleophilic Substitution Reactions (Sₙ2)
As a primary alkyl halide, this compound is a suitable substrate for Sₙ2 reactions.[8] The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the temperature.
General Workflow for Sₙ2 Reactions:
Caption: General workflow for an Sₙ2 reaction using this compound.
Protocol: Synthesis of Isoamyl Azide (B81097)
This protocol describes the synthesis of isoamyl azide via an Sₙ2 reaction of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure isoamyl azide.
Grignard Reactions
This compound can be used to prepare the corresponding Grignard reagent, isoamylmagnesium chloride. This organometallic reagent is a powerful nucleophile and base, useful for forming new carbon-carbon bonds.
Logical Relationship for Grignard Reagent Formation and Reaction:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [stenutz.eu]
- 3. lookchem.com [lookchem.com]
- 4. Butane, 1-chloro-3-methyl- [webbook.nist.gov]
- 5. This compound | 107-84-6 [chemicalbook.com]
- 6. This compound | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Chloro-3-methylbutane as an Alkylating Agent in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-3-methylbutane (isoamyl chloride) as an alkylating agent in Friedel-Crafts reactions. This document includes detailed reaction mechanisms, experimental protocols, and quantitative data to guide researchers in the synthesis of alkylated aromatic compounds.
Introduction
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the introduction of alkyl groups onto an aromatic ring. This compound is a readily available primary alkyl halide that can serve as an alkylating agent in this reaction. However, its use is characterized by a critical chemical phenomenon: carbocation rearrangement. Understanding and controlling this rearrangement is paramount for achieving the desired product distribution.
Reaction Mechanism and Carbocation Rearrangement
The Friedel-Crafts alkylation of an aromatic ring with this compound is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction proceeds through the formation of a carbocation electrophile.
A significant characteristic of the Friedel-Crafts alkylation with primary alkyl halides like this compound is the propensity for carbocation rearrangement.[1][2] The initially formed primary carbocation is unstable and readily rearranges to a more stable tertiary carbocation via a 1,2-hydride shift.[3][4] This rearrangement dictates the major product of the reaction.
The primary product of the reaction between benzene (B151609) and this compound is not isoamylbenzene, but rather the rearranged product, tert-amylbenzene (B1361367) (2-methyl-2-phenylbutane).
Caption: Friedel-Crafts alkylation with this compound.
Quantitative Data
The yield of the Friedel-Crafts alkylation with this compound is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and molar ratios of reactants. The primary product is overwhelmingly the rearranged tertiary amyl-substituted arene.
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) | Reference |
| Benzene | This compound | TiCl₄ | 5 - 10 | 1 | tert-Amylbenzene | 72.3 | [5] |
| Benzene | tert-Amyl alcohol | AlCl₃ / FeCl₃ | 0 - 5 | 6 | tert-Amylbenzene | 99.4 | [6] |
| Toluene | tert-Amyl chloride | AlCl₃ | 5 - 145 | 1 - 16 | tert-Amyltoluene | High | [7] |
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts alkylation of aromatic compounds with this compound or its precursors.
Protocol 1: Synthesis of tert-Amylbenzene using this compound
This protocol is adapted from a patented synthesis method.[5]
Materials:
-
This compound (106 g)
-
Benzene (650 g)
-
Titanium tetrachloride (TiCl₄) (45 g)
-
Chilled brine
-
Ice water
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Distillation apparatus
Procedure:
-
In a suitable reactor, combine this compound and benzene.
-
Cool the mixture to approximately 5 °C using a chilled brine bath.
-
Slowly add titanium tetrachloride to the reaction mixture over a period of 1 hour, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction to proceed for an additional hour with continued stirring.
-
Pour the reaction mixture into a beaker containing ice and water to quench the reaction and hydrolyze the catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Distill the filtrate to remove excess benzene.
-
The final product, tert-amylbenzene, can be purified by vacuum distillation.
Protocol 2: Synthesis of tert-Amylbenzene using tert-Amyl Alcohol (as a precursor to the carbocation)
This protocol is based on a high-yield industrial synthesis.[8]
Materials:
-
Benzene (71.92 ml, 0.803 mol)
-
Aluminum chloride (AlCl₃) (2.5 g)
-
Ferric chloride (FeCl₃) (7.5 g)
-
tert-Amyl alcohol (10.8 g, 0.123 mol)
-
Water
-
Anhydrous calcium chloride
-
Standard laboratory glassware
Procedure:
-
In a 500 ml four-necked flask, add benzene, aluminum chloride, and ferric chloride.
-
Cool the mixture to 5 °C.
-
Add tert-amyl alcohol dropwise over 1 hour, maintaining the temperature at 5 °C.
-
After the addition, continue the reaction at 5 °C for 6 hours.
-
Add 100 g of water to hydrolyze the reaction mixture.
-
Allow the mixture to stand and separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Remove the excess benzene by distillation.
-
Purify the resulting tert-amylbenzene by vacuum distillation.
Caption: General experimental workflow for Friedel-Crafts alkylation.
Applications in Drug Development
While direct applications of this compound in pharmaceutical synthesis are not extensively documented, the resulting alkylated aromatic structures, such as tert-amylbenzene, can serve as important intermediates. Alkylated benzenes are common moieties in a wide range of pharmacologically active molecules. The ability to introduce branched alkyl groups onto aromatic rings is a valuable tool for modifying the lipophilicity, steric profile, and metabolic stability of drug candidates.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Lewis acid catalysts such as aluminum chloride are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
Disclaimer: The protocols provided are for informational purposes only. Researchers should always consult primary literature and conduct a thorough safety assessment before performing any chemical reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101289366A - Synthetic method of t-amylbenzene for controlling content of isomer - Google Patents [patents.google.com]
- 6. tert-Amylbenzene synthesis - chemicalbook [chemicalbook.com]
- 7. CN1515526A - Production process of tert-amylbenzene - Google Patents [patents.google.com]
- 8. CN101607863A - A kind of production technique of tert.-amylbenzene - Google Patents [patents.google.com]
Preparation of Isopentylmagnesium Chloride from 1-Chloro-3-methylbutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of the Grignard reagent isopentylmagnesium chloride from 1-chloro-3-methylbutane. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds, a critical step in the development of new pharmaceutical compounds.[1][2] Due to the lower reactivity of alkyl chlorides compared to bromides and iodides, specific considerations for reaction initiation and optimization are addressed.[3][4]
Introduction
Grignard reagents, with the general formula R-MgX, are organometallic compounds formed by the reaction of an organic halide with magnesium metal.[1][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.[6] This reactivity makes them invaluable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[7]
The preparation of Grignard reagents from alkyl chlorides is often more challenging than from the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[3][4] This necessitates careful attention to reaction conditions, particularly the activation of the magnesium surface and initiation of the reaction.
Data Presentation
The following tables summarize key quantitative data relevant to the preparation and use of isopentylmagnesium chloride.
Table 1: Reactivity and Typical Yields of Alkyl Halides in Grignard Formation [3]
| Alkyl Halide | C-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Yield Range | Notes |
| R-I | ~228 | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. |
| R-Br | ~285 | High | 75-90% | Commonly used due to a good balance of reactivity and stability. |
| R-Cl | ~340 | Moderate | 50-80% | Less reactive, often requiring longer initiation times or magnesium activation. |
| R-F | ~452 | Very Low | <10% | Generally unreactive under standard Grignard formation conditions. |
Table 2: Typical Reaction Parameters for Grignard Reagent Formation from a Primary Alkyl Chloride
| Parameter | Value | Reference |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et2O) | [8] |
| Magnesium | 1.1 - 1.5 equivalents | [3] |
| This compound | 1.0 equivalent | - |
| Initiation Temperature | Room temperature to gentle reflux | [3] |
| Reaction Temperature | Gentle reflux (THF: ~66°C, Et2O: ~34°C) | [8] |
| Reaction Time | 1 - 4 hours (post-initiation) | [9] |
| Concentration | 0.5 - 2.0 M |
Experimental Protocols
Materials and Reagents
-
This compound (reagent grade, distilled)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Iodine crystal (for initiation)
-
Inert gas (Nitrogen or Argon)
-
Glassware (oven-dried)
Protocol for the Preparation of Isopentylmagnesium Chloride
It is crucial that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent quenching of the Grignard reagent by moisture and oxygen. [5]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas. All glassware must be oven-dried and cooled under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings with a purple vapor. The color will fade as the iodine reacts with the magnesium surface, activating it.[5]
-
Initial Addition: Add a small portion of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent. Add a small amount (approximately 10%) of this solution to the magnesium suspension.
-
Observation and Reflux: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and an increase in temperature (exotherm). If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.[3]
-
Controlled Addition: Once the reaction has initiated and is self-sustaining, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[3] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for 1-3 hours to ensure complete reaction. The solution will typically appear gray and cloudy.[9]
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration with a standard solution of sec-butanol in xylene using 1,10-phenanthroline (B135089) as an indicator.
Protocol for Titration of the Grignard Reagent
-
Carefully withdraw a 1.0 mL aliquot of the Grignard solution via syringe and add it to a dry flask containing anhydrous THF and a few crystals of 1,10-phenanthroline as an indicator.
-
Titrate with a standardized solution of sec-butanol in xylene until the endpoint is reached, indicated by a color change.
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
Mandatory Visualizations
Caption: Experimental workflow for Grignard reagent preparation.
Caption: Simplified mechanism of Grignard reagent formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical stirring.[10] |
| Wet glassware or solvent | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Low yield of Grignard reagent | Incomplete reaction | Extend the reaction time; ensure efficient stirring. |
| Side reactions (e.g., Wurtz coupling) | Add the alkyl halide slowly to the magnesium suspension; maintain a controlled, moderate temperature. | |
| Grignard reagent appears cloudy and dark | Decomposition of the Grignard reagent | This can occur with prolonged heating. Once the magnesium is consumed, avoid further heating and use the reagent promptly. |
Applications in Drug Development
Isopentylmagnesium chloride is a versatile reagent for introducing the isopentyl group into molecules. This is particularly relevant in the synthesis of terpenes and other natural product-inspired compounds that are often investigated as potential drug candidates. The formation of new carbon-carbon bonds allows for the construction of complex molecular scaffolds, which is a fundamental aspect of medicinal chemistry and drug discovery. The use of Grignard reagents like isopentylmagnesium chloride is integral to the synthesis of a wide array of pharmaceutical intermediates.
References
- 1. leah4sci.com [leah4sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methylbutane, a primary alkyl halide, is a versatile substrate for nucleophilic substitution reactions. Due to its structure, it predominantly undergoes the bimolecular nucleophilic substitution (SN2) mechanism. This document provides detailed application notes on the reactivity of this compound with various nucleophiles, summarizes key reaction data, and offers experimental protocols for representative substitution reactions.
Reaction Mechanisms: SN1 vs. SN2
The nucleophilic substitution reactions of this compound are governed by the competition between SN1 and SN2 pathways. As a primary alkyl halide, the SN2 mechanism is strongly favored due to the relatively low steric hindrance at the electrophilic carbon and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction.[1][2]
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[3][4]
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. This pathway is generally not favored for primary alkyl halides like this compound.
Factors Influencing Reactivity
Several factors influence the rate and outcome of nucleophilic substitution reactions with this compound:
-
Nucleophile Strength: Stronger nucleophiles will favor the SN2 reaction.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.
-
Leaving Group: The chloride ion is a reasonably good leaving group. The reaction can be accelerated by substituting chloride with a better leaving group, such as iodide, in situ.
-
Steric Hindrance: Although a primary halide, the isobutyl group presents some steric bulk which can slow down the SN2 reaction compared to less hindered primary alkyl halides.[5]
Quantitative Data
While specific kinetic data for every reaction of this compound is not always readily available in literature, the following table summarizes the expected reactivity and provides some representative data.
| Nucleophile | Reagent | Solvent | Expected Major Product | Reaction Type | Relative Rate | Yield (%) |
| Iodide | NaI | Acetone | 1-Iodo-3-methylbutane | SN2 | Fast | High |
| Hydroxide | NaOH | Ethanol/Water | 3-Methylbutan-1-ol | SN2 | Moderate | Moderate |
| Methoxide (B1231860) | NaOCH3 | Methanol | 1-Methoxy-3-methylbutane | SN2 | Slow | Moderate |
| Thiolate | NaSH | Ethanol | 3-Methylbutan-1-thiol | SN2 | Fast | High |
| Cyanide | NaCN | DMSO | 4-Methylpentanenitrile | SN2 | Moderate | High |
| Azide | NaN3 | DMF | 1-Azido-3-methylbutane | SN2 | Moderate | High |
Note: Relative rates and yields are estimates based on general principles of SN2 reactions for primary alkyl halides and may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-Iodo-3-methylbutane via Finkelstein Reaction (SN2)
This protocol describes the conversion of this compound to 1-iodo-3-methylbutane, a classic example of the Finkelstein reaction.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the solution.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaCl).
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash sequentially with 5% sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-iodo-3-methylbutane.
-
The product can be further purified by distillation if necessary.
Protocol 2: Synthesis of 1-Methoxy-3-methylbutane (SN2) with Iodide Catalysis
This protocol details the synthesis of an ether from this compound using sodium methoxide, with catalytic sodium iodide to accelerate the reaction.[6][7]
Materials:
-
This compound
-
Sodium methoxide (NaOCH3)
-
Sodium iodide (NaI), catalytic amount
-
Methanol, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Add a catalytic amount of sodium iodide to the solution.
-
Add this compound to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to quench any unreacted sodium methoxide.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to yield the crude 1-methoxy-3-methylbutane.
-
Purify the product by fractional distillation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.1.4 – SN1 vs SN2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. sarthaks.com [sarthaks.com]
- 7. Solved The SN2 reaction of this compound with | Chegg.com [chegg.com]
Application of 1-Chloro-3-methylbutane in the Synthesis of Amobarbital
Introduction
1-Chloro-3-methylbutane, also known as isoamyl chloride, is a versatile alkylating agent employed in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Its primary role in pharmaceutical manufacturing is as a precursor for introducing the isoamyl (or isopentyl) group into a target molecule. This application note details the use of this compound in the synthesis of Amobarbital, a barbiturate (B1230296) with sedative-hypnotic properties. The synthesis involves a two-step process: the alkylation of a malonic ester derivative followed by a condensation reaction with urea (B33335).[1][2]
Amobarbital exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor in the central nervous system.[3][4][5] By binding to the receptor, Amobarbital potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons.[3] This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedation and hypnosis.[3]
Data Presentation
The following tables summarize the key quantitative data for the two-stage synthesis of Amobarbital.
Table 1: Synthesis of Diethyl 2-ethyl-2-(3-methylbutyl)malonate
| Step | Reaction | Key Reagents & Solvents | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Alkylation | Diethyl ethylmalonate, Sodium ethoxide, Ethanol (B145695), this compound | 1:1.1:excess:1.1 | Reflux | 6-8 | ~85 | >95 (by GC) |
Table 2: Synthesis of Amobarbital (5-ethyl-5-(3-methylbutyl)barbituric acid)
| Step | Reaction | Key Reagents & Solvents | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2 | Condensation & Cyclization | Diethyl 2-ethyl-2-(3-methylbutyl)malonate, Urea, Sodium ethoxide, Ethanol | 1:1.2:2.2:excess | 110 | 7 | 72-79 | >98 (after recrystallization) |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-ethyl-2-(3-methylbutyl)malonate
This procedure describes the alkylation of diethyl ethylmalonate with this compound to introduce the isoamyl group.
Materials:
-
Diethyl ethylmalonate
-
Sodium metal
-
Absolute ethanol
-
This compound (Isoamyl chloride)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl ethylmalonate dropwise with stirring.
-
After the addition is complete, add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude diethyl 2-ethyl-2-(3-methylbutyl)malonate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Amobarbital (5-ethyl-5-(3-methylbutyl)barbituric acid)
This protocol outlines the condensation of the dialkylated malonic ester with urea to form the barbiturate ring.
Materials:
-
Diethyl 2-ethyl-2-(3-methylbutyl)malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Activated charcoal
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.
-
Add diethyl 2-ethyl-2-(3-methylbutyl)malonate to the sodium ethoxide solution, followed by the addition of urea.
-
Heat the reaction mixture in an oil bath at 110°C for 7 hours under reflux. A solid will precipitate.
-
After the reaction is complete, add hot water (50°C) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude Amobarbital.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Recrystallize the crude product from hot water or aqueous ethanol, using activated charcoal to decolorize if necessary, to yield pure Amobarbital.
Mandatory Visualization
Caption: Synthetic workflow for Amobarbital.
Caption: GABA-A receptor signaling pathway.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Amobarbital? [synapse.patsnap.com]
- 4. Selective GABA-receptor actions of amobarbital on thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective GABA-receptor actions of amobarbital on thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1-Chloro-3-methylbutane as a Versatile Precursor for Isopentyl Derivatives
Introduction
1-Chloro-3-methylbutane, also commonly known as isoamyl chloride or isopentyl chloride, is a primary alkyl halide with the chemical formula C₅H₁₁Cl.[1][2][3] It is a colorless, flammable liquid that is slightly soluble in water but readily soluble in organic solvents like alcohol and ether.[1][4] Its reactivity as a primary alkyl halide makes it a valuable and versatile precursor in organic synthesis for the introduction of the isopentyl (or isoamyl) group into a wide range of molecules. This is particularly relevant for researchers in drug development and materials science, where the branched, five-carbon isopentyl moiety can be used to tune properties such as lipophilicity, steric bulk, and biological activity.
This document provides detailed application notes and protocols for the synthesis of various isopentyl derivatives using this compound as the starting material. Key applications include nucleophilic substitution reactions to form ethers and esters, the formation of Grignard reagents for carbon-carbon bond formation, and Friedel-Crafts alkylation of aromatic compounds.
Key Synthetic Applications
This compound serves as an electrophilic substrate that readily undergoes several fundamental organic reactions.
-
Nucleophilic Substitution (Sₙ2) Reactions: As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with various nucleophiles.[5] Strong nucleophiles can displace the chloride ion to form a new covalent bond. However, strong, sterically hindered bases may favor E2 elimination as a competing side reaction.[5]
-
Grignard Reagent Formation: It reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, isopentylmagnesium chloride.[6] This organometallic compound is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds.[7]
-
Friedel-Crafts Alkylation: It can be used to alkylate aromatic rings in the presence of a Lewis acid catalyst.[8][9] A significant consideration in this reaction is the high propensity for the initially formed primary carbocation to rearrange into a more stable tertiary carbocation, which can lead to isomeric products.[8][10]
Below is a general workflow for utilizing this compound in synthesis.
Caption: General synthetic pathways using this compound.
Protocols and Methodologies
Protocol 1: Williamson Ether Synthesis of Isopentyl Ethers
The Williamson ether synthesis is a reliable Sₙ2 reaction for preparing both symmetrical and asymmetrical ethers.[11][12][13] It involves the reaction of an alkoxide ion with a primary alkyl halide.[12][14] this compound is an ideal substrate for this reaction due to its primary nature, which minimizes competing elimination reactions.
Caption: Mechanism of Williamson Ether Synthesis.
Experimental Protocol:
-
Alkoxide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the desired alcohol (1.0 eq) to a suitable anhydrous solvent (e.g., THF, DMF).
-
Carefully add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.
-
Nucleophilic Substitution: Add this compound (1.0 eq) dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude isopentyl ether.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
| Parameter | Condition | Purpose |
| Reactants | Alcohol, this compound | Formation of ether |
| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the nucleophilic alkoxide |
| Solvent | Anhydrous THF or DMF | Provides an inert medium for the reaction |
| Temperature | 0 °C (alkoxide formation), Reflux (substitution) | Controls reaction rate and minimizes side reactions |
| Workup | Aqueous extraction | Removes inorganic salts and unreacted starting materials |
| Purification | Distillation or Chromatography | Isolates the pure ether product |
Table 1. Summary of Williamson Ether Synthesis Conditions.
Protocol 2: Formation and Application of Isopentyl Grignard Reagent
Grignard reagents are powerful tools for forming carbon-carbon bonds.[7] The isopentyl Grignard reagent can be prepared from this compound and subsequently used to synthesize a variety of compounds, including secondary and tertiary alcohols.
Caption: Workflow for Grignard reagent synthesis and reaction.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Observe for signs of reaction initiation (e.g., bubbling, heat generation). Gentle warming may be required.
-
Grignard Formation: Once the reaction begins, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Cool the flask to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol via column chromatography or distillation.
| Parameter | Condition | Purpose |
| Reactants | This compound, Mg turnings | Formation of the Grignard reagent |
| Solvent | Anhydrous Diethyl Ether | Stabilizes the Grignard reagent; must be dry to prevent quenching |
| Initiator | Iodine crystal, gentle heat | Activates the magnesium surface to start the reaction |
| Electrophile | Aldehyde, Ketone, CO₂, etc. | Reacts with the nucleophilic Grignard reagent |
| Workup | Saturated aq. NH₄Cl | Quenches the reaction and protonates the alkoxide intermediate |
Table 2. Summary of Grignard Reagent Formation and Reaction Conditions.
Protocol 3: Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts reaction attaches an alkyl group to an aromatic ring.[8] When using primary alkyl halides like this compound, carbocation rearrangement is a major competing pathway that must be considered.[10][15] The initial primary carbocation rearranges via a hydride shift to a more stable tertiary carbocation, leading to the formation of a tert-pentyl (1,1-dimethylpropyl) substituted aromatic ring instead of the expected isopentyl group.
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser (with a gas trap for HCl), and a magnetic stirrer, add the aromatic compound (e.g., benzene, 5.0 eq) and a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃, 1.2 eq) at 0 °C.
-
Addition: Add this compound (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Workup: Cool the reaction mixture to 0 °C and slowly pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous CaCl₂ or MgSO₄.
-
Purification: Filter the drying agent and remove the excess benzene by distillation. The resulting product can be further purified by fractional distillation under reduced pressure to isolate the rearranged alkylated product.
| Parameter | Condition | Expected Product |
| Aromatic Substrate | Benzene | tert-Pentylbenzene |
| Alkyl Halide | This compound | Isopentyl group (minor), tert-Pentyl group (major) |
| Catalyst | Anhydrous AlCl₃ | Lewis acid to generate the carbocation |
| Temperature | 0 °C to Room Temp | To control the reaction rate |
| Key Consideration | Carbocation Rearrangement | Leads to the thermodynamically more stable product |
Table 3. Summary of Friedel-Crafts Alkylation and Expected Product.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 107-84-6,this compound | lookchem [lookchem.com]
- 3. This compound | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 107-84-6 [chemicalbook.com]
- 5. This compound | 107-84-6 | Benchchem [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation of Isopentane from 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isopentane (B150273) from 1-chloro-3-methylbutane. Two primary synthetic routes are discussed: the formation of a Grignard reagent followed by hydrolysis, and the direct reduction of the alkyl halide. These methods are fundamental in organic synthesis for the creation of alkanes from haloalkanes.
Data Presentation
Physical and Spectroscopic Properties of Isopentane
The following tables summarize key quantitative data for isopentane, the target product. This information is essential for reaction monitoring, product identification, and purity assessment.
Table 1: Physical Properties of Isopentane
| Property | Value | Units |
| Molecular Formula | C₅H₁₂ | - |
| Molar Mass | 72.15 | g/mol |
| Boiling Point | 28 | °C |
| Melting Point | -160 | °C |
| Density | 0.625 | g/cm³ at 15°C[1] |
| Refractive Index | 1.354 | at 20°C[2] |
Table 2: Spectroscopic Data of Isopentane
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (in CCl₄) | Signals corresponding to the different proton environments in isopentane. |
| ¹³C NMR | Four distinct peaks corresponding to the different carbon environments.[3] |
| Mass Spectrometry (EI) | m/z values of 43 (base peak), 57, 42, 29, 27, 56, 72 (molecular ion).[4] |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations characteristic of alkanes. |
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the chemical transformations involved in the synthesis of isopentane from this compound.
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of isopentane from this compound.
Protocol 1: Synthesis of Isopentane via Grignard Reagent Formation and Hydrolysis
This protocol is adapted from standard procedures for the synthesis of alkanes from alkyl halides via Grignard reagents.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Iodine crystal (as initiator)
-
Dilute sulfuric acid or aqueous ammonium (B1175870) chloride solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
Part A: Preparation of Isopentylmagnesium Chloride (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is scrupulously dry.
-
Reagent Addition: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey solution is isopentylmagnesium chloride.
Part B: Hydrolysis to Isopentane
-
Quenching: Cool the Grignard reagent in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute sulfuric acid dropwise through the dropping funnel to hydrolyze the Grignard reagent. This is an exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel. The isopentane will be in the ether layer. Separate the layers.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter to remove the drying agent. Isopentane is a very volatile liquid. The diethyl ether can be carefully removed by simple distillation. The final product can be further purified by fractional distillation.
Protocol 2: Reduction of this compound to Isopentane
This protocol describes the direct reduction of the alkyl halide to the corresponding alkane.
Materials:
-
This compound
-
Zinc dust or granules
-
Dilute hydrochloric acid
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place zinc dust (approximately 2 equivalents).
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in a suitable solvent like ethanol (B145695) or diethyl ether.
-
Reduction: Slowly add dilute hydrochloric acid to the stirred mixture. The reaction is exothermic and will likely proceed at room temperature. Gentle heating can be applied to ensure the reaction goes to completion.
-
Workup: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Extraction: If the reaction was not performed in ether, add diethyl ether to extract the isopentane. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter to remove the drying agent and isolate the isopentane by careful distillation of the solvent, followed by fractional distillation of the product.
References
Application Notes and Protocols: 1-Chloro-3-methylbutane in Agrochemical Synthesis
Abstract
1-Chloro-3-methylbutane (also known as isoamyl chloride or isopentyl chloride) is a versatile alkylating agent utilized in the synthesis of various organic compounds. In the agrochemical sector, it serves as a key building block for introducing the 3-methylbutyl (isopentyl) moiety into active molecules. This functional group can be critical for modulating the biological activity and physicochemical properties of fungicides, herbicides, and insecticides. This document details the application of this compound in the synthesis of a key intermediate, 1-(3-methylbutyl)-1H-1,2,4-triazole, which is a precursor for various triazole fungicides.
Introduction: Role in Triazole Fungicide Synthesis
Triazole fungicides are a major class of agrochemicals that function by inhibiting sterol biosynthesis in fungi, which is essential for their cell membrane integrity. The molecular structure of these fungicides often includes an N-substituted triazole ring. The nature of the substituent on the nitrogen atom is crucial for the compound's efficacy and spectrum of activity.
This compound provides the isopentyl group, a branched five-carbon chain, which is incorporated into the final molecule through N-alkylation of a heterocyclic core, such as 1,2,4-triazole (B32235). This alkylation is a fundamental step in building the scaffold of several active agrochemical ingredients. The resulting intermediate, 1-(3-methylbutyl)-1H-1,2,4-triazole, can then undergo further reactions to yield the final fungicidal product. The synthesis is typically achieved through nucleophilic substitution, where the triazole anion displaces the chloride from this compound.
Synthesis Pathway: N-Alkylation of 1,2,4-Triazole
The primary application detailed here is the synthesis of 1-(3-methylbutyl)-1H-1,2,4-triazole. The reaction proceeds via the deprotonation of 1,2,4-triazole by a strong base, such as sodium methoxide (B1231860), to form the nucleophilic triazolide anion. This anion then attacks the electrophilic carbon of this compound, resulting in the formation of the N-alkylated product and a salt byproduct.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the N-alkylation of 1,2,4-triazole with alkyl halides, based on established literature procedures.[1] These values provide a benchmark for researchers performing this synthesis.
| Parameter | Value / Condition | Notes |
| Reactant Ratio | 1,2,4-Triazole : Base : Alkyl Halide = 1 : 1.1 : 1 | A slight excess of base ensures full deprotonation. |
| Base | Sodium Methoxide (NaOMe) | Strong, non-nucleophilic base suitable for this reaction. |
| Solvent | Anhydrous Methanol (B129727) (MeOH) | Solubilizes the reactants and the triazolide intermediate. |
| Reaction Temp. | Reflux (approx. 65 °C for MeOH) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS for completion. |
| Typical Yield | >90% (Isolated) | High yields are consistently reported for N1-alkylation.[1] |
| Purity | >98% | Achieved after purification by distillation or chromatography. |
Experimental Protocols
Protocol 4.1: Synthesis of 1-(3-methylbutyl)-1H-1,2,4-triazole
This protocol is adapted from established methods for the N-alkylation of 1,2,4-triazole.[1]
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Methanol
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Base Addition: Add sodium methoxide (1.1 eq) to the methanol and stir until fully dissolved.
-
Triazole Addition: Add 1,2,4-triazole (1.0 eq) to the sodium methoxide solution and stir for 30 minutes at room temperature to form the sodium salt of the triazole.
-
Alkylation: Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Partition the residue between dichloromethane and water. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to obtain pure 1-(3-methylbutyl)-1H-1,2,4-triazole.
Experimental Workflow Visualization
The logical flow of the experimental procedure is outlined in the diagram below.
Conclusion
This compound is an effective reagent for the introduction of the isopentyl group in the synthesis of agrochemical intermediates. The N-alkylation of 1,2,4-triazole using this reagent provides a straightforward and high-yield pathway to 1-(3-methylbutyl)-1H-1,2,4-triazole, a valuable precursor for the development of potent triazole fungicides. The protocol provided herein offers a reliable method for researchers engaged in the synthesis and development of new agrochemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-3-methylbutane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-chloro-3-methylbutane from 3-methyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The most common and effective laboratory methods involve the nucleophilic substitution of the hydroxyl group of 3-methyl-1-butanol. The two primary reagents used for this transformation are:
-
Thionyl chloride (SOCl₂) , often in the presence of a base like pyridine (B92270).
-
Concentrated hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂). This is also known as the Lucas test, though it is used preparatively here.
Q2: Which synthesis method generally gives a higher and cleaner yield?
A2: The thionyl chloride method is often preferred for preparing primary alkyl chlorides like this compound. This is because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[1][2] While the HCl/ZnCl₂ method is effective, it can require more rigorous purification to remove the catalyst and any potential side products. Yields for the HCl/ZnCl₂ method with primary alcohols are reported to be in the range of 60-82%.[3]
Q3: What is the reaction mechanism for the synthesis of this compound from 3-methyl-1-butanol?
A3: For a primary alcohol like 3-methyl-1-butanol, the reaction with both thionyl chloride and concentrated HCl/ZnCl₂ proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[4][5] The hydroxyl group is first converted into a better leaving group. In the case of SOCl₂, an intermediate chlorosulfite ester is formed. For the HCl/ZnCl₂ method, the zinc chloride coordinates to the hydroxyl oxygen, making it a good leaving group. A chloride ion then performs a backside attack on the carbon atom, displacing the leaving group.
Q4: Are rearrangements a concern during this synthesis?
A4: Since 3-methyl-1-butanol is a primary alcohol and the reaction proceeds via an Sₙ2 mechanism, carbocation rearrangements are not expected. Rearrangements are a more significant issue in Sₙ1 reactions, which are typical for secondary and tertiary alcohols where a carbocation intermediate is formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction: For the HCl/ZnCl₂ method, primary alcohols react slowly at room temperature.[6][7] 2. Wet reagents or glassware: Water will react with thionyl chloride and can hinder the activation of the alcohol by ZnCl₂. 3. Loss of product during workup: this compound is volatile (boiling point: 99-100°C). | 1. Increase reaction time and/or temperature: When using HCl/ZnCl₂, consider heating the reaction mixture to drive it to completion. 2. Ensure all reagents and glassware are anhydrous: Dry glassware in an oven before use and use anhydrous solvents and reagents. 3. Careful workup: Use an ice bath to cool the receiving flask during distillation to minimize evaporative losses. Ensure separatory funnel is properly sealed and vented during extractions. |
| Product is Dark or Colored | 1. Side reactions: Overheating or extended reaction times can lead to the formation of polymeric or elimination byproducts (alkenes). 2. Reaction with impurities in the starting material. | 1. Control reaction temperature: Use a controlled heating source (e.g., water bath) and monitor the reaction progress to avoid prolonged heating after completion. 2. Purify the starting material: If the 3-methyl-1-butanol is old or of low purity, consider distilling it before use. 3. Purification of the final product: Washing the crude product with concentrated sulfuric acid can help remove colored impurities. |
| Formation of an Alkene Side Product (3-methyl-1-butene) | Elimination reaction (E2): This can compete with the substitution reaction (Sₙ2), especially at higher temperatures or if a strong, sterically hindered base is present. | 1. Maintain moderate reaction temperatures. 2. Avoid the use of strong, bulky bases. If a base is needed with SOCl₂, pyridine is a suitable choice as it also catalyzes the reaction. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Thionyl Chloride (SOCl₂) Method | Conc. HCl / ZnCl₂ Method | Tetrachlorosilane (SiCl₄) Method |
| Typical Yield | Generally high; simplified workup often leads to better isolated yields. | 60-82% for primary alcohols.[3] | Reported at 80%. |
| Reaction Conditions | Can often be run at or slightly above room temperature. Pyridine is often used as a catalyst and acid scavenger. | Requires heating for primary alcohols to proceed at a reasonable rate. | 25°C for 0.5 hours in tetrachloromethane. |
| Byproducts | SO₂(g), HCl(g) | H₂O | Si-based byproducts |
| Workup/Purification | Simpler, as byproducts are gaseous and easily removed. | Requires neutralization of acid, removal of ZnCl₂, and careful washing. | Requires separation from solvent and silicon-based byproducts. |
| Advantages | Clean reaction with easily removable byproducts. | Reagents are common and relatively inexpensive. | High reported yield under mild conditions. |
| Disadvantages | Thionyl chloride is highly corrosive and moisture-sensitive. | Slower reaction rate for primary alcohols; catalyst removal is necessary. | Tetrachlorosilane is a specialized and reactive reagent. |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride (SOCl₂)
This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides.
Materials:
-
3-methyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether (anhydrous)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1-butanol and a small amount of pyridine.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and will generate HCl and SO₂ gas, so this must be done in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating may be applied to bring the reaction to completion.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting this compound by fractional distillation, collecting the fraction that boils at approximately 99-100°C.
Method 2: Synthesis using Concentrated HCl and Zinc Chloride (ZnCl₂)
This protocol is based on the Lucas reaction, adapted for preparative scale.
Materials:
-
3-methyl-1-butanol
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous zinc chloride (ZnCl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Prepare the Lucas reagent by carefully dissolving anhydrous zinc chloride in concentrated hydrochloric acid. This process is exothermic and should be done with cooling.
-
In a round-bottom flask equipped with a reflux condenser, add 3-methyl-1-butanol.
-
Add the prepared Lucas reagent to the alcohol.
-
Heat the mixture under reflux until the reaction is complete. The formation of a separate layer of the alkyl chloride indicates the reaction is proceeding.
-
Cool the mixture and transfer it to a separatory funnel.
-
Separate the upper organic layer (the product).
-
Wash the organic layer with cold water, then carefully with 5% sodium bicarbonate solution to neutralize the acid, and finally with brine.
-
Dry the crude product over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify by fractional distillation, collecting the fraction boiling at 99-100°C.
Visualizations
Caption: Sₙ2 mechanism workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. Alcohol 6 Problem [ursula.chem.yale.edu]
- 2. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 3. scribd.com [scribd.com]
- 4. Solved 3-Methyl-1-butanol reacts with thionyl chloride via | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Lucas' reagent - Wikipedia [en.wikipedia.org]
Common side reactions in the synthesis of 1-Chloro-3-methylbutane
Welcome to the technical support center for the synthesis of 1-Chloro-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 3-methyl-1-butanol?
A1: The most common laboratory methods involve the reaction of 3-methyl-1-butanol with a chlorinating agent. These include:
-
Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270).[1]
-
Concentrated hydrochloric acid (HCl) often with a catalyst such as zinc chloride (ZnCl₂), known as the Lucas reagent.
-
Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃).
Q2: I obtained a significant amount of an isomeric chloride in my reaction. What is it and why did it form?
A2: The most likely isomeric byproduct is 2-chloro-2-methylbutane (B165293). This occurs due to a carbocation rearrangement, which is a common side reaction when using reagents that promote a unimolecular substitution (Sₙ1) mechanism, such as concentrated HCl.[2][3] The initially formed primary carbocation is unstable and undergoes a hydride shift to form a more stable tertiary carbocation, which is then attacked by the chloride ion.
Q3: My reaction produced a mixture of alkenes. What are they and how can I avoid their formation?
A3: Elimination reactions (E1 or E2) can compete with the desired substitution reaction, leading to the formation of alkenes like 3-methyl-1-butene (B165623) and the more stable 2-methyl-2-butene.[4][5] This is particularly problematic under conditions that favor elimination, such as high temperatures or the use of strongly basic reagents. To minimize alkene formation, it is advisable to use milder conditions and reagents that favor substitution, such as SOCl₂ at low temperatures.
Q4: Which method is best to minimize side reactions?
A4: The reaction of 3-methyl-1-butanol with thionyl chloride (SOCl₂) in the presence of pyridine is generally the preferred method for synthesizing this compound with high purity.[1][6] This method proceeds through a bimolecular substitution (Sₙ2) mechanism, which avoids the formation of a carbocation intermediate, thus preventing rearrangement.[7] The use of pyridine also neutralizes the HCl generated, which can help to suppress acid-catalyzed side reactions.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of 2-Chloro-2-methylbutane
| Symptom | Possible Cause | Suggested Solution |
| The final product is a mixture of this compound and a significant amount of 2-chloro-2-methylbutane, confirmed by GC-MS or NMR. | The reaction conditions favored an Sₙ1 mechanism, leading to carbocation formation and subsequent rearrangement. This is common when using concentrated HCl.[2][3] | Switch to a reagent system that promotes an Sₙ2 reaction. The use of thionyl chloride (SOCl₂) with pyridine at low temperatures is highly recommended to prevent carbocation formation.[1][7] |
| Low overall yield of chlorinated products. | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or GC. If using HCl, ensure sufficient reaction time, as the reaction of primary alcohols can be slow.[8] Consider gentle heating if using a method that does not induce significant elimination. |
Issue 2: Significant Formation of Alkene Byproducts
| Symptom | Possible Cause | Suggested Solution |
| The presence of signals corresponding to double bonds in the ¹H NMR spectrum of the crude product, or multiple spots on TLC. | The reaction conditions were too harsh, favoring elimination over substitution. This can be due to high reaction temperatures or the use of a strong base.[4][5] | Maintain a low reaction temperature. If using a base, ensure it is non-nucleophilic and used in appropriate stoichiometry. For tosylate-based eliminations, the choice of base is critical.[9] |
| Formation of a complex mixture of products. | A combination of rearrangement and elimination reactions may be occurring. | To avoid this, it is best to use a method that proceeds via an Sₙ2 pathway, such as SOCl₂ in pyridine, which is less prone to both rearrangement and elimination under controlled temperature conditions.[7] |
Quantitative Data Summary
While specific yields can vary based on the exact experimental conditions, the choice of reagent has a significant impact on the product distribution.
| Reagent | Primary Mechanism | Expected Major Product | Common Side Products | Relative Yield of this compound |
| SOCl₂ / Pyridine | Sₙ2 | This compound | Minimal rearrangement and elimination products | High |
| Conc. HCl / ZnCl₂ | Sₙ1 | 2-chloro-2-methylbutane | This compound, alkenes | Low to Moderate |
| PCl₅ / PCl₃ | Sₙ2 | This compound | Minimal rearrangement, may have some elimination | Moderate to High |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride (SOCl₂) and Pyridine (Favors Sₙ2)
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ fumes.
-
Reagents: To the flask, add 3-methyl-1-butanol and pyridine (1.1 equivalents) dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel while stirring.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC). Carefully pour the reaction mixture over ice water. Separate the organic layer, wash with dilute HCl to remove pyridine, then with sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude this compound by fractional distillation.
Method 2: Synthesis using Concentrated Hydrochloric Acid (Favors Sₙ1 and Rearrangement)
-
Setup: In a fume hood, place 3-methyl-1-butanol and concentrated hydrochloric acid in a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: Stir the mixture vigorously. Gentle heating may be required to increase the reaction rate, but this will also promote elimination.
-
Work-up: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Remove the aqueous layer. Wash the organic layer with cold water, then with a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation, expecting a mixture of this compound and 2-chloro-2-methylbutane.
Visualizing Reaction Pathways
Caption: Reaction pathways in the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 4. askthenerd.com [askthenerd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol 6 Problem [ursula.chem.yale.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 9. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of Crude 1-Chloro-3-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-chloro-3-methylbutane.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the most common impurities in crude this compound synthesized from 3-methyl-1-butanol?
A1: The primary impurities include unreacted 3-methyl-1-butanol, and byproducts such as 3-methyl-1-butene (B165623) (formed via elimination) and diisoamyl ether (also known as isoamyl ether), which can form under acidic conditions. Residual acidic reagents used in the synthesis, such as hydrochloric acid or thionyl chloride, may also be present.
Q2: Why is a sulfuric acid wash necessary, and what is a visual indicator of its effectiveness?
A2: A wash with cold, concentrated sulfuric acid is performed to remove unreacted alcohol and alkene byproducts.[1][2][3] Alcohols and alkenes react with or are soluble in concentrated sulfuric acid, while the desired alkyl halide is not. The effectiveness of this wash can be monitored visually; the sulfuric acid layer will become colored if impurities are present. The washing should be repeated until the acid layer remains colorless.[1][2][3]
Troubleshooting: Sulfuric Acid Wash
-
Problem: The organic layer volume significantly decreases after the sulfuric acid wash.
-
Possible Cause: A large amount of unreacted alcohol or alkene byproduct was present in the crude product.
-
Solution: This indicates an incomplete initial reaction. For future syntheses, consider adjusting reaction time, temperature, or reagent stoichiometry.
-
-
Problem: An emulsion forms between the organic and sulfuric acid layers.
-
Possible Cause: Vigorous shaking.
-
Solution: Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation. The addition of a small amount of saturated sodium chloride solution (brine) can also help break up emulsions.
-
Q3: What is the purpose of the sodium bicarbonate wash?
A3: The sodium bicarbonate (or sodium carbonate) wash neutralizes any residual sulfuric acid and other acidic impurities remaining in the organic layer.[1] This is a critical step as residual acid can cause decomposition of the product during distillation.
Troubleshooting: Sodium Bicarbonate Wash
-
Problem: Vigorous effervescence and pressure buildup in the separatory funnel.
-
Possible Cause: Reaction of the basic solution with residual acid.
-
Solution: This is expected. Always vent the separatory funnel frequently by inverting it and opening the stopcock. Add the sodium bicarbonate solution slowly and swirl gently initially before stoppering and shaking.
-
-
Problem: The aqueous layer is not basic after washing (tested with litmus (B1172312) or pH paper).
-
Possible Cause: Insufficient amount of sodium bicarbonate solution was used to neutralize the acid.
-
Solution: Perform an additional wash with fresh sodium bicarbonate solution and re-test the pH of the aqueous layer.
-
Q4: My product is cloudy after the washing steps. What should I do?
A4: A cloudy appearance indicates the presence of water. The next step, drying with an anhydrous salt, will address this. Ensure the drying agent is added until it no longer clumps together, indicating that all the water has been absorbed.
Troubleshooting: Drying
-
Problem: The product remains cloudy even after adding a significant amount of drying agent.
-
Possible Cause: Insufficient drying time or the drying agent has become saturated.
-
Solution: Allow the mixture to stand for a longer period (10-15 minutes) with occasional swirling. If the drying agent remains clumpy, decant the organic layer into a new flask and add a fresh portion of the drying agent.
-
-
Problem: Low recovery after drying.
-
Possible Cause: Using an excessive amount of a powdered drying agent, which can absorb the product.
-
Solution: Use a granular drying agent if possible. If using a powdered agent, be sure to thoroughly rinse the drying agent with a small amount of a dry, volatile solvent (in which your product is soluble) to recover any adsorbed product. Combine the rinsing with the main product before solvent removal.
-
Q5: How can I best separate this compound from its impurities by distillation?
A5: Fractional distillation is the most effective method due to the relatively close boiling points of the product and some impurities.[4] Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Collect the fraction that distills at the boiling point of this compound (99-100 °C).
Troubleshooting: Fractional Distillation
-
Problem: The boiling point is not stable during distillation.
-
Possible Cause: The presence of multiple components (impurities) or insufficient heating control.
-
Solution: Ensure slow and steady heating. A fluctuating boiling point indicates that a mixture is distilling. Discard the initial lower-boiling fraction (forerun) and collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.
-
-
Problem: The product is still impure after distillation, as indicated by analytical techniques (e.g., GC, NMR).
-
Possible Cause: Inefficient fractional distillation setup or impurities with very similar boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. Ensure the distillation is performed slowly to allow for proper equilibrium between the liquid and vapor phases in the column.
-
Quantitative Data
The following table summarizes key physical properties of this compound and its common impurities, which are crucial for effective purification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₁Cl | 106.59 | 99-100[1] | ~0.88[1] |
| 3-Methyl-1-butanol | C₅H₁₂O | 88.15 | 130-132 | ~0.809 |
| 3-Methyl-1-butene | C₅H₁₀ | 70.13 | 20[5][6][7][8] | ~0.627[8][9] |
| Diisoamyl Ether | C₁₀H₂₂O | 158.28 | 172-173[9][10][11] | ~0.778[10] |
A typical reported yield for the synthesis of this compound from 3-methyl-1-butanol using tetrachlorosilane (B154696) is around 80%. Purity of over 98% can often be achieved after careful fractional distillation.[12]
Experimental Protocol: Purification of Crude this compound
This protocol outlines the standard procedure for purifying crude this compound synthesized from 3-methyl-1-butanol.
1. Sulfuric Acid Wash: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of cold, concentrated (95%) sulfuric acid. c. Stopper the funnel and shake gently, venting frequently to release any pressure. d. Allow the layers to separate. The lower layer is the sulfuric acid. e. Drain and discard the sulfuric acid layer. f. Repeat the wash with fresh sulfuric acid until the acid layer is no longer colored.
2. Water Wash: a. Wash the organic layer with an equal volume of cold water to remove residual sulfuric acid. b. Shake, vent, and allow the layers to separate. c. Drain and discard the lower aqueous layer.
3. Sodium Bicarbonate Wash: a. Add an equal volume of saturated sodium bicarbonate solution to the organic layer. b. Swirl the funnel without the stopper until vigorous effervescence ceases. c. Stopper the funnel and shake gently, with frequent venting. d. Allow the layers to separate and drain the lower aqueous layer. e. Test the pH of the aqueous wash to ensure it is neutral or slightly basic. If it is still acidic, repeat the wash.
4. Final Water Wash: a. Wash the organic layer one more time with an equal volume of water to remove any remaining sodium bicarbonate. b. Separate and discard the aqueous layer.
5. Drying the Product: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate (B86663) or sodium sulfate in small portions, swirling after each addition. c. Continue adding the drying agent until some of it remains free-flowing and does not clump at the bottom of the flask. d. Allow the flask to stand for 10-15 minutes with occasional swirling. e. Decant or filter the dried liquid into a round-bottom flask suitable for distillation.
6. Fractional Distillation: a. Assemble a fractional distillation apparatus. b. Add a few boiling chips to the round-bottom flask containing the dried product. c. Heat the flask gently. d. Discard the initial distillate (forerun) that comes over at a lower temperature. e. Collect the fraction that distills at a constant temperature between 99-100 °C in a pre-weighed receiving flask. f. Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distilling flask.
Purification Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 107-84-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 107-84-6 | Benchchem [benchchem.com]
- 5. 3-Methylbut-1-ene | CAS#:563-45-1 | Chemsrc [chemsrc.com]
- 6. 3-methyl-1-butanol [stenutz.eu]
- 7. 3-methyl-1-butene [stenutz.eu]
- 8. 3-Methyl-1-butene CAS#: 563-45-1 [m.chemicalbook.com]
- 9. 3-Methyl-1-butene | C5H10 | CID 11239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isoamyl ether 99 544-01-4 [sigmaaldrich.com]
- 11. gasmet.com [gasmet.com]
- 12. This compound | 107-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting Grignard reaction initiation with 1-Chloro-3-methylbutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-chloro-3-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in initiating a Grignard reaction with this compound?
The primary challenge is the lower reactivity of alkyl chlorides compared to the more commonly used alkyl bromides and iodides.[1] This is compounded by the ever-present passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction from starting.[2][3][4] Overcoming this inert oxide layer is critical for a successful reaction. Additionally, maintaining strictly anhydrous (water-free) conditions is essential, as any trace of moisture will quench the Grignard reagent as it forms.[2][5]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:[4][6][7]
-
Exotherm: A noticeable increase in the temperature of the reaction mixture, which may cause the solvent to boil or reflux on its own.[2][8][9]
-
Color Change: The reaction mixture may turn cloudy, and a grey, brown, or black color may develop.[2][6][7]
-
Disappearance of Iodine Color: If iodine is used as an activator, its characteristic purple or brown color will fade as it reacts with the magnesium.[1][2][10]
-
Gas Evolution: Bubbles may be seen forming on the surface of the magnesium turnings.[2][6]
Q3: Why is my Grignard reaction with this compound not starting?
Failure to initiate is the most common problem. Here are the likely causes in order of probability:
-
Wet Glassware or Solvent: The presence of water is the most frequent cause of failure. Grignard reagents are strong bases and will be protonated and destroyed by even trace amounts of water.[2][5]
-
Inactive Magnesium Surface: The magnesium turnings are coated in a layer of magnesium oxide that prevents the reaction.[2][3][4] This layer must be physically or chemically removed or bypassed.
-
Poor Quality Reagents: The this compound or the ether solvent may be of low quality or contain inhibitors.
-
Low Reactivity of the Alkyl Chloride: this compound is less reactive than its bromide or iodide counterparts, making initiation inherently more difficult.[1]
Troubleshooting Guide
If your Grignard reaction with this compound fails to initiate, follow these troubleshooting steps.
| Problem | Potential Cause | Recommended Action |
| No reaction observed after adding a portion of this compound. | Presence of moisture in glassware or solvent. | Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous ether or THF.[2][4][10] |
| Inactive magnesium surface due to an oxide layer. | Mechanical Activation: Before adding solvent, use a dry glass rod to crush some of the magnesium turnings against the flask to expose a fresh surface.[3][4][7][10] Chemical Activation: Add a small crystal of iodine.[1][2][3][4][10] The disappearance of the iodine color is a positive sign. Alternatively, add a few drops of 1,2-dibromoethane.[3][4] | |
| Reaction is too cold or not concentrated enough. | Gently warm the flask with a heat gun.[10] Ensure the initial addition of the alkyl chloride is done in a small amount of solvent to create a concentrated solution around the magnesium. | |
| Reaction starts but then stops. | Insufficient mixing. | Ensure vigorous stirring to continuously expose fresh magnesium surface. |
| All of the activated magnesium has been consumed. | Consider adding more activating agent or using one of the more aggressive activation methods described in the protocols below. | |
| Reaction becomes cloudy and black, with low yield of the desired product. | Wurtz-type coupling side reaction. | This side reaction can occur, especially at higher temperatures.[11] Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. |
Experimental Protocols
Protocol 1: Standard Initiation of Grignard Reaction with this compound
-
Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, condenser, and addition funnel) by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.[4]
-
Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Initiation: In the addition funnel, prepare a solution of this compound (1 equivalent) in anhydrous ether. Add approximately 10% of this solution to the stirred magnesium suspension.
-
Observation: Watch for the signs of reaction initiation (exotherm, cloudiness, bubbling).[2][6] If no reaction occurs within 5-10 minutes, proceed to one of the activation protocols below.
-
Addition: Once the reaction has started and is self-sustaining (gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
Protocol 2: Chemical Activation using Iodine or 1,2-Dibromoethane
If the standard procedure fails, chemical activation is the next step.
-
Iodine Activation:
-
1,2-Dibromoethane (DBE) Activation:
-
To the magnesium suspension in ether, add a few drops (e.g., 5-10 drops) of 1,2-dibromoethane.[3][4]
-
A vigorous reaction should ensue, with bubbling (ethylene gas evolution) as the DBE reacts with the magnesium.[3]
-
Once this initial reaction subsides, begin the addition of the this compound solution as described in the standard protocol.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. mt.com [mt.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SN2 Reactions of 1-Chloro-3-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize SN2 reactions involving 1-chloro-3-methylbutane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the SN2 reaction of this compound.
Q1: Why is my SN2 reaction with this compound proceeding very slowly?
A1: Several factors can contribute to a slow reaction rate with this specific substrate:
-
Leaving Group: The chloride ion (Cl⁻) is a decent leaving group, but it is less effective than bromide (Br⁻) or iodide (I⁻). The rate of both SN1 and SN2 reactions increases with a more stable (weaker base) leaving group.[1][2][3] The relative reactivity for alkyl halides is RI > RBr > RCl > RF.[2]
-
Steric Hindrance: Although this compound is a primary alkyl halide, the isobutyl group attached to the carbon adjacent to the reaction center introduces some steric hindrance.[4][5][6] This bulkiness can impede the required backside attack of the nucleophile, slowing the reaction compared to less hindered primary halides like 1-chlorobutane.[6][7][8]
-
Solvent Choice: The use of polar protic solvents (e.g., water, methanol, ethanol) will significantly slow down an SN2 reaction.[5][9] These solvents form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[4][5]
Q2: How can I accelerate the reaction rate?
A2: To improve the reaction kinetics, consider the following optimizations:
-
Catalytic Amounts of Sodium Iodide (NaI): The SN2 reaction of this compound can be significantly accelerated by adding a catalytic amount of NaI.[10][11][12][13][14] This facilitates an in-situ Finkelstein reaction, where the chloride is replaced by iodide, a much better leaving group. The more reactive 1-iodo-3-methylbutane (B1583052) is then readily attacked by the primary nucleophile.
-
Solvent Selection: Use a polar aprotic solvent. Solvents like acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are ideal for SN2 reactions.[2][7] They solvate the cation but leave the anionic nucleophile "naked" and more reactive.[1][2]
-
Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious, as excessive heat can favor the competing E2 elimination reaction.[15]
Q3: I am observing an alkene byproduct. How can I minimize the E2 elimination reaction?
A3: The formation of 3-methyl-1-butene (B165623) is a result of the competing E2 elimination pathway. This is more likely if your nucleophile is also a strong, bulky base.[16][17][18]
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a relatively weak base. For example, I⁻, Br⁻, CN⁻, or N₃⁻ are excellent nucleophiles for SN2 reactions and are less likely to cause elimination. Avoid strong, sterically hindered bases like tert-butoxide, which strongly favor E2 elimination.[16][17]
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. E2 reactions have a higher activation energy and are more sensitive to temperature increases.[19]
Q4: Which nucleophile should I choose for the highest yield?
A4: The ideal nucleophile is strong, non-bulky, and not a strong base. Nucleophilicity generally increases with negative charge and decreases with electronegativity within a row of the periodic table.[2][3] Strong nucleophiles are required for an efficient SN2 reaction.[20] Thiolates (RS⁻), cyanide (CN⁻), and iodide (I⁻) are excellent choices.[9]
Data Presentation: Factors Influencing SN2 Reactions
The following tables summarize key quantitative and qualitative data for optimizing SN2 reactions.
Table 1: Relative Nucleophilicity of Common Nucleophiles
| Nucleophile | Formula | Class | Relative Rate |
|---|---|---|---|
| Thiolate | RS⁻ | Excellent | ~100,000 |
| Cyanide | CN⁻ | Excellent | ~100,000 |
| Iodide | I⁻ | Excellent | ~100,000 |
| Hydroxide | OH⁻ | Good | ~16,000 |
| Azide | N₃⁻ | Good | ~1,000 |
| Bromide | Br⁻ | Good | ~700 |
| Chloride | Cl⁻ | Fair | ~50 |
| Water | H₂O | Poor | 1 |
| Ethanol | EtOH | Poor | 1 |
(Relative rates are approximate and can vary with substrate and conditions)
Table 2: Effect of Solvents on SN2 Reaction Rates
| Solvent | Type | Effect on SN2 Rate | Rationale |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Greatly Increases | Effectively solvates cations, leaving the nucleophile highly reactive.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Greatly Increases | Similar to DMSO, enhances nucleophile reactivity.[2][7] |
| Acetone | Polar Aprotic | Increases | A common and effective solvent for SN2 reactions like the Finkelstein reaction.[9][21] |
| Acetonitrile | Polar Aprotic | Increases | Another effective polar aprotic solvent.[2] |
| Ethanol | Polar Protic | Decreases | Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[4][9] |
| Methanol | Polar Protic | Decreases | Strongly solvates the nucleophile, hindering its attack.[9][22] |
| Water | Polar Protic | Greatly Decreases | Creates a strong "solvent cage" around the nucleophile.[4][5] |
Table 3: Relative Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| Iodide (I⁻) | HI | -10 | Excellent |
| Bromide (Br⁻) | HBr | -9 | Very Good |
| Chloride (Cl⁻) | HCl | -7 | Good |
| Water (H₂O) | H₃O⁺ | -1.7 | Good |
| Fluoride (F⁻) | HF | 3.2 | Poor |
| Hydroxide (OH⁻) | H₂O | 15.7 | Very Poor |
(Good leaving groups are weak bases. The weaker the base, the better the leaving group.)[3][23]
Experimental Protocols
Protocol: Finkelstein Reaction for the Synthesis of 1-Iodo-3-methylbutane
This protocol describes the conversion of this compound to the more reactive 1-iodo-3-methylbutane, which can then be used with a weaker nucleophile if desired. This procedure also serves as a general guideline for performing SN2 reactions.
Materials:
-
This compound
-
Sodium iodide (NaI), dried
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) (aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser.
-
Reagents: In the flask, dissolve sodium iodide in anhydrous acetone. A typical concentration is a 15% solution of NaI in acetone.[21]
-
Addition: Add 1 equivalent of this compound to the stirred solution at room temperature.
-
Reaction: Observe the reaction mixture. The formation of a white precipitate (NaCl), which is insoluble in acetone, indicates that the reaction is proceeding.[21] The mixture can be gently heated to reflux to increase the rate if necessary. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and a small amount of aqueous sodium thiosulfate to quench any remaining iodine. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be further purified by distillation if necessary.
-
Analysis: Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Key factors influencing the rate of the SN2 reaction.
Caption: A typical experimental workflow for an SN2 reaction.
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. brainkart.com [brainkart.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. chegg.com [chegg.com]
- 11. Solved Question 12 1 pts The S2 reaction of | Chegg.com [chegg.com]
- 12. sarthaks.com [sarthaks.com]
- 13. youtube.com [youtube.com]
- 14. The \mathrm{S}_{\mathrm{N}}{2} reaction of this compound with s.. [askfilo.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. doctororbust.wordpress.com [doctororbust.wordpress.com]
- 20. SN2 Reaction [iverson.cm.utexas.edu]
- 21. cactus.utahtech.edu [cactus.utahtech.edu]
- 22. users.wfu.edu [users.wfu.edu]
- 23. m.youtube.com [m.youtube.com]
How to avoid carbocation rearrangement in Friedel-Crafts alkylation with 1-Chloro-3-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts alkylation, specifically addressing carbocation rearrangement when using 1-chloro-3-methylbutane.
Troubleshooting Guide: Unwanted Isomer Formation in Friedel-Crafts Alkylation
Issue: You are attempting to synthesize isopentylbenzene (B1585253) by reacting benzene (B151609) with this compound and a Lewis acid catalyst (e.g., AlCl₃), but the primary product obtained is tert-pentylbenzene (2-methyl-2-phenylbutane) instead of the desired isopentylbenzene (2-methyl-4-phenylbutane).
Cause: This outcome is a classic example of carbocation rearrangement. The initial primary carbocation formed from this compound undergoes a hydride shift to form a more stable tertiary carbocation, which then acts as the electrophile in the aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why does carbocation rearrangement occur in the Friedel-Crafts alkylation of benzene with this compound?
A1: Carbocation rearrangement is a common phenomenon in reactions involving carbocation intermediates. The driving force is the attainment of a more stable carbocation. In the case of this compound, the initially formed primary carbocation is less stable than the tertiary carbocation that can be formed via a 1,2-hydride shift. This rearrangement is a rapid process that occurs before the carbocation can alkylate the benzene ring.[1][2]
Q2: How can I avoid this carbocation rearrangement and obtain the desired isopentylbenzene?
A2: The most effective and widely accepted method to prevent carbocation rearrangement in this context is to perform a two-step reaction sequence: Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3]
-
Friedel-Crafts Acylation: React benzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst. The electrophile in this reaction is the acylium ion, which is resonance-stabilized and therefore does not undergo rearrangement.[4]
-
Reduction: The resulting ketone (3-methyl-1-phenyl-1-butanone) is then reduced to the desired alkane (isopentylbenzene). Common methods for this reduction include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[5][6]
Q3: Are there other, less common methods to minimize rearrangement in Friedel-Crafts alkylation?
A3: While the acylation-reduction sequence is the most reliable, some literature suggests that the choice of Lewis acid and reaction conditions can influence the extent of rearrangement. Using milder Lewis acids and lower temperatures may slightly favor the unrearranged product, but significant amounts of the rearranged product are still expected. However, for achieving high yields of the desired linear alkylbenzene, the acylation-reduction route is superior.
Q4: What are the advantages of Friedel-Crafts acylation over alkylation?
A4: Besides preventing carbocation rearrangement, Friedel-Crafts acylation has other advantages:
-
No Polyalkylation: The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. In contrast, the alkyl group in Friedel-Crafts alkylation is an activating group, often leading to multiple alkylations of the benzene ring.[7]
-
Higher Purity of Products: Due to the lack of rearrangement and polyalkylation, Friedel-Crafts acylation typically yields a single, pure product.
Data Presentation: Comparison of Synthetic Routes to Isopentylbenzene
| Reaction Pathway | Starting Materials | Key Intermediates | Major Product(s) | Typical Overall Yield | Reference |
| Direct Friedel-Crafts Alkylation | Benzene, this compound, AlCl₃ | Primary carbocation -> Tertiary carbocation | tert-Pentylbenzene (major), Isopentylbenzene (minor) | Highly variable, low for desired product | [1][2] |
| Friedel-Crafts Acylation followed by Clemmensen Reduction | Benzene, 3-Methylbutanoyl chloride, AlCl₃; then Zn(Hg), HCl | Acylium ion, 3-Methyl-1-phenyl-1-butanone | Isopentylbenzene | Good to excellent (typically >70%) | [3][5] |
| Friedel-Crafts Acylation followed by Wolff-Kishner Reduction | Benzene, 3-Methylbutanoyl chloride, AlCl₃; then H₂NNH₂, KOH, heat | Acylium ion, 3-Methyl-1-phenyl-1-butanone | Isopentylbenzene | Good to excellent (typically >80%) | [6][8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with 3-Methylbutanoyl Chloride
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a trap.
-
Reagents: Anhydrous aluminum chloride (1.1 eq.) is suspended in an excess of dry benzene (solvent and reactant) and cooled in an ice bath.
-
Reaction: 3-Methylbutanoyl chloride (1.0 eq.) is added dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The mixture is then carefully poured onto crushed ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 3-methyl-1-phenyl-1-butanone, which can be purified by vacuum distillation.[9]
Protocol 2: Clemmensen Reduction of 3-Methyl-1-phenyl-1-butanone
-
Amalgamated Zinc Preparation: Zinc wool or granules are washed with dilute HCl, then treated with a solution of mercuric chloride.
-
Reaction: The ketone from Protocol 1 is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, water, and toluene. The mixture is heated under reflux for 24-48 hours, with periodic additions of more concentrated HCl.[3]
-
Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and sodium bicarbonate solution, then dried. The solvent is removed to yield isopentylbenzene, which can be purified by distillation.
Protocol 3: Wolff-Kishner Reduction of 3-Methyl-1-phenyl-1-butanone
-
Hydrazone Formation: The ketone from Protocol 1, hydrazine hydrate (B1144303) (excess), and a high-boiling solvent like diethylene glycol are heated together.
-
Reduction: Potassium hydroxide (B78521) pellets are added, and the temperature is raised to distill off water and excess hydrazine. The reaction mixture is then refluxed at a higher temperature (around 180-200 °C) until the evolution of nitrogen gas ceases.[10]
-
Work-up: The reaction mixture is cooled and diluted with water. The product is extracted with a suitable solvent (e.g., ether or hexane), and the organic layer is washed, dried, and concentrated to give isopentylbenzene. Purification can be achieved by distillation.
Mandatory Visualizations
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Caption: Acylation-reduction pathway to avoid rearrangement.
Caption: Troubleshooting workflow for unexpected product formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. youtube.com [youtube.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff-Kishner Reduction [organic-chemistry.org]
- 7. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Accelerating Nucleophilic Substitution of 1-Chloro-3-methylbutane with NaI
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nucleophilic substitution of 1-chloro-3-methylbutane with sodium iodide (NaI).
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound and NaI inherently slow?
The reaction is a classic example of a primary alkyl halide undergoing a bimolecular nucleophilic substitution (SN2) reaction. While primary halides are generally good substrates for SN2 reactions, the chloride ion is a relatively poor leaving group compared to bromide or iodide. Additionally, steric hindrance from the isobutyl group, although modest, can slightly impede the backside attack of the nucleophile, contributing to a slower reaction rate compared to simpler primary halides.
Q2: What is the most effective way to accelerate this reaction?
Q3: Can other solvents be used to accelerate the reaction?
While acetone (B3395972) is the classic and most common choice, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be used.[3][7] These solvents are effective at solvating the sodium cation while leaving the iodide anion relatively "naked" and highly nucleophilic. However, the key advantage of acetone is the poor solubility of the resulting sodium chloride.
Q4: Will increasing the temperature significantly improve the reaction rate?
Yes, increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. Typically, heating the reaction mixture to the reflux temperature of acetone (around 56°C) is recommended to ensure a reasonable reaction time without promoting potential side reactions.
Q5: Is there an optimal ratio of NaI to this compound?
Using a molar excess of sodium iodide can help to increase the reaction rate by increasing the concentration of the nucleophile. A common approach is to use 1.5 to 2 equivalents of NaI for every equivalent of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Inadequate solvent: Using a protic solvent (e.g., water, ethanol) will solvate the iodide nucleophile, reducing its reactivity. 2. Low temperature: The reaction may be too slow at room temperature. 3. Insufficient NaI: A 1:1 molar ratio may not be sufficient to drive the reaction to completion in a reasonable timeframe. 4. Wet reagents or solvent: Water can interfere with the reaction and increase the solubility of NaCl in acetone. | 1. Ensure you are using dry, reagent-grade acetone. 2. Heat the reaction mixture to reflux (approx. 56°C). 3. Use a 1.5 to 2-fold molar excess of NaI. 4. Use anhydrous acetone and ensure your this compound and NaI are dry. |
| Low yield of 1-iodo-3-methylbutane | 1. Incomplete reaction: See "Slow or incomplete reaction" above. 2. Loss during workup: The product may be lost during extraction or purification steps. 3. Side reactions: Although less common for primary halides, elimination (E2) could be a minor side reaction, especially with elevated temperatures and any contaminating bases. | 1. Address the points under "Slow or incomplete reaction". 2. Ensure proper phase separation during aqueous workup and minimize transfers. Use a rotary evaporator to carefully remove the solvent. 3. Maintain a clean reaction setup and use pure reagents. Avoid excessively high temperatures. |
| Difficulty in isolating the product | 1. Incomplete precipitation of NaCl: This can make the workup challenging. 2. Emulsion during extraction: The presence of unreacted starting material or byproducts can sometimes lead to emulsions. | 1. After the reaction, cool the mixture to room temperature or in an ice bath to maximize NaCl precipitation before filtration. 2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. |
Experimental Protocol: Synthesis of 1-iodo-3-methylbutane
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Separatory funnel
-
Diatomaceous earth (e.g., Celite®)
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.5-2.0 equivalents) in anhydrous acetone.
-
Addition of Alkyl Halide: To the stirring solution, add this compound (1.0 equivalent).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 56°C) using a heating mantle. A white precipitate of sodium chloride should begin to form.
-
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting material.
-
Workup - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium chloride. Rinse the flask and the filter cake with a small amount of acetone.
-
Workup - Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Workup - Extraction: To the residue, add diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 1-iodo-3-methylbutane.
-
Purification (Optional): The product can be further purified by distillation if necessary.
Visualizations
Caption: SN2 mechanism for the reaction of this compound with NaI.
Caption: Experimental workflow for the synthesis of 1-iodo-3-methylbutane.
Caption: Troubleshooting decision tree for a slow reaction.
References
- 1. organic chemistry - Why are NaCl and NaBr not soluble, whereas NaI is soluble in acetone (in the Finkelstein reaction)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Workshop 8 [web.pdx.edu]
- 5. echemi.com [echemi.com]
- 6. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Purification of Product Mixtures Containing 3-Methyl-1-Butanol
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-methyl-1-butanol from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 3-methyl-1-butanol?
A1: The primary methods for removing unreacted 3-methyl-1-butanol depend on the scale of your reaction and the properties of your desired product. The most common techniques are:
-
Fractional Distillation: Ideal for large-scale purifications where there is a significant difference in boiling points between 3-methyl-1-butanol and the product.[1]
-
Aqueous Extraction (Washing): Effective for removing the slightly water-soluble 3-methyl-1-butanol from a product that is insoluble in water.[1][2]
-
Column Chromatography: The preferred method for small-scale (<10 g) and high-purity separations, separating compounds based on polarity differences.[1]
-
Chemical Scavengers: Useful for removing trace amounts of alcohol by reacting it to form a solid-supported byproduct that can be filtered off.[3]
Q2: My product has a boiling point very close to 3-methyl-1-butanol. How can I separate them?
A2: Separating compounds with close boiling points is challenging.[4] Simple distillation will likely be ineffective. Consider the following advanced techniques:
-
Extractive Distillation: This method involves adding a high-boiling solvent (an extractive agent) to the mixture, which alters the relative volatility of the components, allowing for separation by distillation.[5][6]
-
Column Chromatography: This is often the most practical solution on a lab scale for achieving high purity when boiling points are similar.
-
Chemical Derivatization: You could selectively react either the product or the impurity to drastically change its physical properties (e.g., polarity or volatility), facilitating an easier separation, and then reverse the reaction if necessary.
Q3: During my aqueous workup, I'm not able to fully remove the 3-methyl-1-butanol. What can I do?
A3: While 3-methyl-1-butanol is slightly soluble in water, its removal can be incomplete if your product has some water solubility or if emulsions form. To improve the extraction efficiency:
-
Increase the number of washes: Perform multiple extractions with smaller volumes of water or brine instead of a single large-volume wash.
-
Use Brine (Saturated NaCl solution): Washing with brine can decrease the solubility of organic compounds in the aqueous layer and help break up emulsions, driving the alcohol out of the organic phase more effectively.
-
Adjust the pH: Depending on the nature of your product, adjusting the pH of the aqueous wash can sometimes alter the partitioning of the alcohol.
Q4: Can I use a rotary evaporator to remove 3-methyl-1-butanol?
A4: A rotary evaporator can be used, but it will require reduced pressure (high vacuum) and a heated water bath because of the relatively high boiling point of 3-methyl-1-butanol (131-132°C).[7][8][9] This method is only suitable if your desired product is significantly less volatile and thermally stable under these conditions.[9] It is generally used to remove solvents, and for a reactant like 3-methyl-1-butanol, other purification methods are often more effective.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Poor separation during fractional distillation. | The boiling points of the product and 3-methyl-1-butanol are too close. | 1. Ensure you are using an efficient fractionating column (e.g., Vigreux or packed column). 2. Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases. 3. Consider vacuum distillation to lower the boiling points, which may increase the relative volatility. 4. If boiling points are nearly identical, switch to column chromatography or extractive distillation.[5] |
| Product co-elutes with 3-methyl-1-butanol during column chromatography. | The polarity of the product and the alcohol are too similar for the chosen solvent system. | 1. Modify the eluent system. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 2. Change the stationary phase (e.g., switch from silica (B1680970) gel to alumina (B75360) or a reverse-phase silica). 3. If the product is an ester, the alcohol is more polar. Use a less polar solvent system to increase the retention time of the alcohol relative to the ester. |
| Significant product loss during aqueous extraction. | The desired product has some solubility in the aqueous phase. | 1. Reduce the number of aqueous washes. 2. Use brine for washing to decrease the solubility of the organic product in the aqueous layer. 3. Back-extract the combined aqueous layers with a small amount of a clean organic solvent (e.g., diethyl ether, ethyl acetate) to recover the dissolved product. |
Data Presentation
The choice of purification method is highly dependent on the physical properties of the substances involved.
Table 1: Physical Properties of 3-Methyl-1-Butanol and a Common Product.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water | Common Purification Context |
| 3-Methyl-1-butanol | 88.15 | 131-132[8][10] | Slightly soluble (2g / 100mL)[2] | Unreacted starting material. |
| 3-Methylbutyl acetate | 130.19 | 142 | Insoluble | Product of Fischer Esterification with acetic acid.[11] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating 3-methyl-1-butanol from a less volatile product, such as 3-methylbutyl acetate, on a larger scale.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all joints are properly sealed.
-
Charge the Flask: Add the crude product mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: As the mixture heats, vapor will rise through the column. Monitor the temperature at the distillation head.
-
The first fraction to distill should be the lower-boiling component. If any low-boiling solvents are present, they will distill first.
-
The temperature should then stabilize near the boiling point of 3-methyl-1-butanol (131°C). Collect this fraction in a separate receiving flask.
-
Once all the 3-methyl-1-butanol has been distilled, the temperature may drop slightly before rising again to the boiling point of the desired product.
-
-
Product Collection: Change the receiving flask to collect the pure product as it distills at its characteristic boiling point.
-
Shutdown: Stop the distillation before the flask runs dry. Allow the apparatus to cool completely before disassembling.
Protocol 2: Purification by Aqueous Extraction
This protocol is used during the workup of a reaction to remove 3-methyl-1-butanol from a water-insoluble organic product.
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-insoluble solvent (e.g., ethyl acetate, diethyl ether).
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel for 1-2 minutes with periodic venting.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer remaining in the funnel. Shake and separate as in the previous steps. This helps to remove residual water and any remaining 3-methyl-1-butanol from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter the dried organic layer to remove the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
The following diagram provides a logical workflow for selecting the appropriate purification method to remove unreacted 3-methyl-1-butanol.
Caption: Purification method selection workflow.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. atamankimya.com [atamankimya.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. US5658436A - Separation of 2-methyl-1-butanol from 3-methyl-1-butanol by extractive distillation - Google Patents [patents.google.com]
- 6. DE1088040B - Process for the separation of ester-alcohol mixtures - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Methyl-1-butanol CAS#: 123-51-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methyl-1-butanol | 123-51-3 [amp.chemicalbook.com]
- 11. brainly.com [brainly.com]
Challenges in scaling up the synthesis of 1-Chloro-3-methylbutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-3-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The most prevalent laboratory methods involve the reaction of 3-methyl-1-butanol with a suitable chlorinating agent. The three main reagents used are Thionyl Chloride (SOCl₂), concentrated Hydrochloric Acid (HCl), and Tetrachlorosilane (B154696) (SiCl₄). Each method offers different advantages concerning yield, reaction conditions, and purity of the final product.
Q2: What is the primary reaction mechanism for the synthesis of this compound from 3-methyl-1-butanol?
A2: The reaction of the primary alcohol 3-methyl-1-butanol with reagents like SOCl₂ or concentrated HCl typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This involves a backside attack by the chloride ion on the carbon atom bearing the hydroxyl group, which has been converted into a good leaving group.
Q3: What are the main impurities I might encounter in my final product?
A3: Common impurities include unreacted 3-methyl-1-butanol, isomeric chlorides if a carbocation rearrangement occurs (though less likely with primary alcohols), and elimination byproducts such as 3-methyl-1-butene (B165623). The formation of these impurities is highly dependent on the reaction conditions, particularly temperature.
Q4: How can I purify the synthesized this compound?
A4: A standard purification protocol involves washing the crude product with concentrated sulfuric acid to remove unreacted alcohol and alkene byproducts. This is followed by washes with water and a saturated sodium carbonate solution to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by fractional distillation.[1]
Q5: What are the key safety precautions when handling the reagents for this synthesis?
A5: Thionyl chloride and concentrated hydrochloric acid are corrosive and release toxic fumes; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. This compound itself is a flammable liquid and an irritant.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the recommended reaction time and temperature for your chosen protocol. For the reaction with HCl, vigorous shaking or stirring is crucial to ensure proper mixing of the biphasic system.
-
Suboptimal Temperature: For reactions with SOCl₂, if the temperature is too low, the reaction rate will be slow. If it's too high, you risk the formation of elimination byproducts. A moderate temperature, often with initial cooling followed by gentle warming, is typically optimal.
-
Reagent Quality: Ensure your chlorinating agents are of high purity and have not degraded. Thionyl chloride, for instance, can decompose over time.
-
Loss during Workup: Significant product loss can occur during the aqueous washes if the layers are not separated carefully. Ensure complete separation and consider back-extracting the aqueous layers with a small amount of a suitable organic solvent to recover any dissolved product.
-
Issue 2: Presence of Unreacted 3-Methyl-1-butanol in the Product
-
Question: My post-reaction analysis (e.g., GC-MS) shows a significant amount of the starting alcohol. How can I address this?
-
Answer:
-
Insufficient Chlorinating Agent: You may not be using a sufficient molar excess of the chlorinating agent. For reagents like SOCl₂ and HCl, a slight excess is often necessary to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: As with low yield, ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature.
-
Inefficient Purification: The sulfuric acid wash is critical for removing unreacted alcohol. Ensure you are shaking the separatory funnel vigorously and for a long enough time for the acid to react with the alcohol.[1] Repeat the wash if necessary.
-
Issue 3: Formation of Alkene Byproducts
-
Question: I am observing the formation of 3-methyl-1-butene in my product mixture. How can I minimize this side reaction?
-
Answer:
-
High Reaction Temperature: Elimination reactions (E2) are favored at higher temperatures. Carefully control the reaction temperature, especially during the addition of the chlorinating agent, which can be exothermic. Using an ice bath to maintain a low temperature during addition is a common strategy.
-
Strongly Basic Conditions: While not typical for these protocols, the presence of a strong, non-nucleophilic base can promote elimination. If using a base like pyridine (B92270) with SOCl₂, ensure it is used appropriately as a scavenger for HCl and not in excess, which could favor elimination.
-
Issue 4: Challenges in Scaling Up the Synthesis
-
Question: I am trying to scale up this synthesis and am facing issues with consistency and yield. What should I consider?
-
Answer:
-
Heat Management: The reaction of alcohols with chlorinating agents like thionyl chloride is often exothermic. On a larger scale, heat dissipation becomes a critical challenge. Use a jacketed reactor with a cooling system to maintain a stable internal temperature. The rate of addition of the chlorinating agent should be carefully controlled to prevent a rapid temperature increase.
-
Efficient Mixing: In larger reaction vessels, ensuring homogenous mixing is crucial. Inadequate stirring can lead to localized "hot spots" and incomplete reaction. Use an appropriate overhead stirrer with a suitable impeller design for the reactor geometry.
-
Off-Gassing: The reactions with SOCl₂ and concentrated HCl produce gaseous byproducts (SO₂ and HCl). A robust gas scrubbing system is necessary to safely neutralize these corrosive and toxic gases, especially at a larger scale.
-
Phase Transfer (for HCl method): When scaling up the reaction with concentrated HCl, the efficiency of mixing between the aqueous and organic phases becomes even more critical. Consider using a phase-transfer catalyst to improve the reaction rate and yield.
-
Data Presentation
| Parameter | Synthesis with SOCl₂ | Synthesis with Conc. HCl | Synthesis with SiCl₄ |
| Starting Material | 3-Methyl-1-butanol | 3-Methyl-1-butanol | 3-Methyl-1-butanol |
| Typical Yield | Good to Excellent | Moderate to Good | 80%[2] |
| Reaction Temperature | 0°C to Reflux | Room Temp. with shaking | 25°C[2] |
| Reaction Time | 1-4 hours | Several hours of shaking | 0.5 hours[2] |
| Key Byproducts | 3-methyl-1-butene, HCl, SO₂ | 3-methyl-1-butene | |
| Workup Complexity | Moderate (neutralization washes) | Moderate (phase separation) | Moderate |
| Safety Concerns | Corrosive, toxic fumes (SO₂) | Corrosive, toxic fumes (HCl) | Corrosive, reacts with moisture |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride (SOCl₂)
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the HCl and SO₂ gases produced.
-
Reaction: Place 3-methyl-1-butanol in the flask and cool it in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel with continuous stirring. Control the rate of addition to maintain a gentle evolution of gases.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (caution: effervescence) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation, collecting the fraction boiling at 99-101°C.
Protocol 2: Synthesis of this compound using Concentrated Hydrochloric Acid (HCl)
-
Setup: In a fume hood, place 3-methyl-1-butanol and concentrated hydrochloric acid in a separatory funnel.
-
Reaction: Stopper the funnel and shake vigorously, venting frequently to release the pressure. Continue to shake for an extended period (e.g., 1-2 hours) at room temperature.
-
Allow the layers to separate. The upper layer is the organic product.
-
Workup: Drain and discard the lower aqueous layer.
-
Wash the organic layer with a small amount of cold, concentrated sulfuric acid to remove unreacted alcohol.
-
Separate the layers and then wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation.
Protocol 3: Synthesis of this compound using Tetrachlorosilane (SiCl₄) [2]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reaction: Place 3-methyl-1-butanol in tetrachloromethane in the flask.
-
Add tetrachlorosilane dropwise with stirring at 25°C.
-
Stir the reaction mixture for 30 minutes at 25°C.
-
Workup: The reference indicates a yield of 80% after this reaction time. A standard aqueous workup involving neutralization and washing, followed by drying and distillation, would be appropriate for purification.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Alternative Chlorinating Agents for Synthesis
Welcome to the Technical Support Center for alternative chlorinating agents. This resource is designed for researchers, scientists, and drug development professionals seeking guidance on the use of alternatives to thionyl chloride for the synthesis of acyl chlorides and alkyl chlorides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective alternatives to thionyl chloride for converting carboxylic acids to acyl chlorides?
A1: Several effective alternatives to thionyl chloride are available, each with its own advantages and disadvantages. The most common reagents include:
-
Oxalyl chloride ((COCl)₂): Known for its mild reaction conditions and volatile byproducts, making purification simpler.[1][2] It is often used with a catalytic amount of N,N-dimethylformamide (DMF).[3]
-
Phosphorus pentachloride (PCl₅): A highly reactive solid that is effective for converting both carboxylic acids and alcohols.[4][5][6] Its byproduct, phosphorus oxychloride (POCl₃), can complicate workup due to its high boiling point.[7][8]
-
Phosphorus trichloride (B1173362) (PCl₃): A liquid reagent that is also effective but, like PCl₅, produces a phosphorus-based byproduct (phosphorous acid) that requires careful separation.[5][9]
-
Cyanuric chloride (TCT): A solid, cost-effective reagent that can be used for the conversion of carboxylic acids and alcohols.[10][11]
Q2: When should I choose oxalyl chloride over other reagents?
A2: Oxalyl chloride is an excellent choice for substrates that are sensitive to high temperatures or harsh conditions.[1][3] Its primary advantage is that its byproducts (CO, CO₂, and HCl) are gaseous, which simplifies the workup process significantly.[2] However, it is more expensive than thionyl chloride and phosphorus-based reagents, making it more suitable for smaller-scale syntheses.[2] Caution is advised as a minor byproduct from the DMF-catalyzed reaction, dimethylcarbamoyl chloride, is a potent carcinogen.[2]
Q3: What are the main challenges when using phosphorus-based chlorinating agents like PCl₅ and PCl₃?
A3: The primary challenge with phosphorus-based reagents is the removal of the non-volatile phosphorus byproducts, phosphorus oxychloride (POCl₃) from PCl₅ reactions and phosphorous acid (H₃PO₃) from PCl₃ reactions.[7][8] These byproducts can co-distill with the product or complicate aqueous workups.[2] PCl₅ is also a highly reactive and moisture-sensitive solid that reacts vigorously with water and alcohols.[4][6][12]
Q4: How can I effectively remove the phosphorus oxychloride (POCl₃) byproduct after a reaction with PCl₅?
A4: There are several methods to remove POCl₃:
-
Distillation: If the desired product has a significantly different boiling point, fractional distillation can be effective.[1][2]
-
Aqueous Workup: Carefully quenching the reaction mixture in ice-water or a saturated sodium bicarbonate solution will hydrolyze the POCl₃ to phosphoric acid, which is water-soluble.[5] However, this method is highly exothermic and must be done with extreme caution in a well-ventilated fume hood.[5]
-
Co-distillation with a solvent: Adding a solvent like benzene (B151609) or toluene (B28343) and then removing it under reduced pressure can help to azeotropically remove the last traces of POCl₃.[2]
Q5: Are there any safety concerns I should be aware of when using these alternative reagents?
A5: Yes, all chlorinating agents are hazardous and should be handled with appropriate safety precautions in a chemical fume hood while wearing personal protective equipment (PPE).[13][14]
-
Oxalyl chloride: Highly toxic and corrosive. Reacts violently with water, releasing toxic gases.[15][16]
-
Phosphorus pentachloride: A water-reactive solid that releases HCl upon contact with moisture. It is corrosive and can cause severe burns.[4][6][12]
-
Phosphorus trichloride: Toxic and corrosive, and reacts with water.[16]
-
Cyanuric chloride: Can cause skin and eye irritation.[10]
Troubleshooting Guides
Problem 1: Incomplete conversion of my carboxylic acid to the acyl chloride.
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent | Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of oxalyl chloride).[17] |
| Low Reaction Temperature | Some reactions, particularly with less reactive carboxylic acids, may require gentle heating or reflux.[18] |
| Presence of Moisture | Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[19] |
| Poor Reagent Quality | Use a fresh bottle of the chlorinating agent, as they can degrade over time, especially if exposed to moisture. |
| Lack of Catalyst (for Oxalyl Chloride) | Ensure a catalytic amount of DMF is added when using oxalyl chloride.[3][18] |
Problem 2: My product is decomposing during the reaction or workup.
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Use a milder reagent like oxalyl chloride at room temperature or below.[3] Avoid excessive heating. |
| Acid-Sensitive Substrate | For acid-sensitive substrates, consider using oxalyl chloride with a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.[3] |
| Hydrolysis during Workup | Acyl chlorides are highly susceptible to hydrolysis. Ensure all workup steps are performed under anhydrous conditions until the acyl chloride is used in the next step. If an aqueous workup is necessary, perform it quickly at low temperatures.[17] |
Problem 3: Difficulty in separating the product from the reaction mixture.
| Possible Cause | Troubleshooting Step |
| High-Boiling Byproducts (e.g., POCl₃) | For PCl₅ reactions, after removing the bulk of POCl₃ by distillation under reduced pressure, add an anhydrous solvent like toluene and evaporate again to help remove the remaining traces.[2] Alternatively, a careful aqueous quench can be performed.[5] |
| Solid Byproducts (e.g., phosphorous acid) | For PCl₃ reactions, the solid phosphorous acid can often be removed by filtration.[9] |
| Product is Water-Soluble | If the product has some water solubility, minimize the volume of the aqueous wash and back-extract the aqueous layer with a suitable organic solvent. |
Data Presentation: Comparison of Alternative Chlorinating Agents
The following table summarizes the key quantitative and qualitative data for the most common alternative chlorinating agents for the conversion of carboxylic acids to acyl chlorides.
| Reagent | Formula | Physical State | Molar Mass ( g/mol ) | Boiling Point (°C) | Typical Equivalents | Typical Conditions | Byproducts |
| Oxalyl Chloride | (COCl)₂ | Liquid | 126.93 | 63-64 | 1.2 - 1.5 | DCM or THF, 0°C to RT, cat. DMF | CO(g), CO₂(g), HCl(g) |
| Phosphorus Pentachloride | PCl₅ | Solid | 208.24 | 160 (sublimes) | 1.0 - 1.2 | Inert solvent (e.g., DCM, toluene), 0°C to reflux | POCl₃(l), HCl(g) |
| Phosphorus Trichloride | PCl₃ | Liquid | 137.33 | 76 | 0.33 - 0.5 | Neat or inert solvent, reflux | H₃PO₃(s) |
| Cyanuric Chloride | (NCCl)₃ | Solid | 184.41 | 192 | 0.4 - 1.0 | Inert solvent (e.g., MeCN, DCM), often with a tertiary amine | Cyanuric acid(s), HCl(g) |
Yields are typically high (>90%) for most substrates under optimized conditions with all reagents.
Experimental Protocols
Protocol 1: Synthesis of an Acyl Chloride using Oxalyl Chloride and Catalytic DMF
This protocol describes a general procedure for the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride.[20][21]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) to the stirred solution.
-
Reagent Addition: Add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 15-30 minutes. Gas evolution (CO and CO₂) will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the gas evolution ceases and TLC or another appropriate analytical method indicates the consumption of the starting material.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification. If purification is necessary, distillation under reduced pressure can be performed.
Protocol 2: Synthesis of an Alkyl Chloride from a Primary or Secondary Alcohol using Phosphorus Pentachloride
This protocol provides a general method for the chlorination of a primary or secondary alcohol.[4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, dissolve the alcohol (1.0 eq) in an anhydrous inert solvent (e.g., diethyl ether or chloroform).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus pentachloride (1.05-1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and will generate HCl gas, which should be vented through a bubbler or a scrubber.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly pour it over crushed ice to quench the excess PCl₅ and hydrolyze the POCl₃. Caution: This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated aqueous sodium bicarbonate solution (to neutralize the HCl and phosphoric acid), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude alkyl chloride can be purified by distillation or column chromatography.
Protocol 3: Synthesis of an Alkyl Chloride from an Alcohol using Cyanuric Chloride
This protocol outlines a method for converting an alcohol to an alkyl chloride using cyanuric chloride.[22]
-
Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyanuric chloride (1.1 eq) and anhydrous dimethylformamide (DMF) (2.8 eq).
-
Intermediate Formation: Stir the mixture at room temperature for 15-20 minutes, during which a white precipitate (the Vilsmeier-type reagent) will form.
-
Alcohol Addition: Add a solution of the alcohol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash the organic phase with water, a saturated aqueous sodium carbonate solution, and 1 M aqueous HCl.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude alkyl chloride, which can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Decision-making flowchart for selecting a suitable alternative chlorinating agent.
Caption: General experimental workflow for the synthesis of acyl chlorides.
References
- 1. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlori.. [askfilo.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Reactivity of chlorinating agents/PPh3 for the chlorination of alcohols and carboxylic acids: a comparative study | Semantic Scholar [semanticscholar.org]
- 15. Oxalyl Chloride [commonorganicchemistry.com]
- 16. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 22. books.rsc.org [books.rsc.org]
Validation & Comparative
Comparative Analysis of 1-Chloro-3-methylbutane Synthesis via GC-MS
A guide for researchers on identifying primary products and isomeric byproducts from the reaction of 3-methyl-1-butanol with a chlorinating agent.
This guide provides a comparative analysis of the expected products from the synthesis of 1-chloro-3-methylbutane, focusing on their identification using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis, commonly proceeding through a nucleophilic substitution reaction, is susceptible to side reactions, particularly carbocation rearrangements, leading to isomeric impurities. Understanding the GC-MS profile of the desired product versus its potential byproducts is crucial for reaction optimization and quality control in research and drug development.
Reaction Overview: Primary Product vs. Rearranged Byproduct
The synthesis of this compound is often achieved by reacting 3-methyl-1-butanol with reagents like hydrochloric acid (HCl) or thionyl chloride (SOCl₂).[1][2] When using a protic acid like HCl, the reaction can proceed via an SN1 or SN2 pathway.[3][4][5] The SN1 pathway involves the formation of a primary carbocation intermediate. This primary carbocation is prone to a hydride shift, rearranging into a more stable tertiary carbocation. This rearrangement leads to the formation of the isomeric byproduct, 2-chloro-2-methylbutane, alongside the desired this compound.
Experimental Protocol: GC-MS Analysis
A robust GC-MS method is essential for separating and identifying the components of the reaction mixture.
Objective: To separate and identify this compound, 2-chloro-2-methylbutane, and unreacted 3-methyl-1-butanol.
Instrumentation:
-
Gas Chromatograph: Equipped with a VF-624ms capillary column (or similar 5% diphenyl/95% dimethylpolysiloxane stationary phase).[2][6]
-
Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
Method Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 240°C.[2]
-
MS Scan Range: 35-150 m/z
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Quench the reaction mixture in an ice bath.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.[7][8]
-
Dilute an aliquot of the final organic solution in a volatile solvent (e.g., dichloromethane) for GC-MS injection.
Data Presentation: Comparative Analysis of Reaction Products
The primary distinction between the reaction products in the GC chromatogram is their retention time, which is influenced by boiling point and polarity.[9][10] Subsequent identification is confirmed by the unique mass fragmentation pattern of each compound.
| Compound | Structure | Boiling Point (°C) | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound (Target Product) | (CH₃)₂CHCH₂CH₂Cl | 99-100[7] | Intermediate | 106/108 (M⁺), 70, 55, 43 (base peak)[11][12] |
| 2-Chloro-2-methylbutane (Rearrangement Product) | (CH₃)₂CClCH₂CH₃ | 86 | Shorter | 77, 71, 55, 43 |
| 3-Methyl-1-butanol (Starting Material) | (CH₃)₂CHCH₂CH₂OH | 131 | Longer | 88 (M⁺), 70, 55, 43 (base peak) |
Note: Retention times are relative. Compounds with lower boiling points generally elute earlier. The M⁺ peaks for chlorinated compounds appear as two peaks (M and M+2) in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[13]
Interpretation of Mass Spectra
-
This compound: The mass spectrum shows a molecular ion peak at m/z 106/108. The base peak at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺).[11] Another significant peak at m/z 70 arises from the loss of HCl.
-
2-Chloro-2-methylbutane: This isomer is a tertiary alkyl halide. It readily loses the chlorine atom to form a stable tertiary carbocation ([C(CH₃)₂CH₂CH₃]⁺) at m/z 71. The loss of a methyl group from this cation can also be observed.
-
3-Methyl-1-butanol: The unreacted starting material will have a molecular ion peak at m/z 88. A prominent peak at m/z 70 results from the loss of water (H₂O). The base peak is typically at m/z 43, corresponding to the isopropyl cation.
Visualizations
Logical and Experimental Flow
To better understand the process, the following diagrams illustrate the reaction pathway and the analytical workflow.
Caption: Reaction scheme showing the formation of the desired product and the rearranged byproduct.
Caption: Step-by-step workflow for the GC-MS analysis of reaction products.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound | 107-84-6 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved In a previous Cramster answer to my question, someone | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 9. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 10. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. This compound | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butane, 1-chloro-3-methyl- [webbook.nist.gov]
- 13. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing the reactivity of 1-Chloro-3-methylbutane vs 1-Bromo-3-methylbutane
A detailed comparison of the reactivity of 1-Chloro-3-methylbutane and 1-Bromo-3-methylbutane (B150244) is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance in nucleophilic substitution and elimination reactions, supported by key physical data and established experimental protocols.
Executive Summary
In nucleophilic substitution and elimination reactions, 1-bromo-3-methylbutane is significantly more reactive than this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond, facilitating its cleavage in the rate-determining step of most relevant reactions, including SN1, SN2, E1, and E2 pathways. Experimental data for analogous primary alkyl halides confirms that bromoalkanes can react over 100 times faster than their chloroalkane counterparts under identical SN2 conditions.
Introduction
This compound and 1-bromo-3-methylbutane are primary alkyl halides that serve as common intermediates and building blocks in organic synthesis. Their utility is largely defined by their reactivity as electrophiles in substitution and elimination reactions. The choice between these two reagents often depends on a trade-off between the higher reactivity of the bromo-compound and the lower cost or specific reaction conditions required for the chloro-compound. This guide provides a detailed comparison of their reactivity, focusing on the underlying chemical principles and providing experimental frameworks for their evaluation.
Physical and Chemical Properties
The fundamental differences in the reactivity of these two compounds stem from the properties of the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, making the bromide ion a more stable, and thus better, leaving group.
| Property | This compound | 1-Bromo-3-methylbutane | Justification |
| Molecular Formula | C₅H₁₁Cl | C₅H₁₁Br | - |
| Molar Mass | 106.59 g/mol | 151.04 g/mol | - |
| C-X Bond Dissociation Energy | ~85 kcal/mol (~339 kJ/mol)[1][2] | ~70 kcal/mol (~285 kJ/mol)[1][2] | The C-Br bond is weaker and requires less energy to break.[2] |
| C-X Bond Polarity | More Polar[3] | Less Polar[3] | Chlorine is more electronegative than bromine.[3] |
| Leaving Group Ability | Good | Excellent | Weaker bases are better leaving groups; Br⁻ is a weaker base than Cl⁻.[2] |
Reactivity Comparison
Bimolecular Nucleophilic Substitution (SN2)
In SN2 reactions, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the leaving group. The reaction rate is highly dependent on the leaving group's ability to depart.
1-Bromo-3-methylbutane reacts significantly faster than this compound in SN2 reactions.[4][5] The weaker C-Br bond lowers the activation energy of the transition state, accelerating the reaction.[2] Both are primary alkyl halides, so steric hindrance at the reaction center is minimal and comparable for both molecules.[6][7]
Caption: Factors determining the relative reactivity of alkyl halides.
Unimolecular Nucleophilic Substitution (SN1) and Unimolecular Elimination (E1)
SN1 and E1 reactions proceed through a common rate-determining step: the formation of a carbocation intermediate. This step involves the spontaneous cleavage of the carbon-halogen bond.[8]
Because the C-Br bond is weaker and bromide is a better leaving group, 1-bromo-3-methylbutane will ionize to form the primary carbocation faster than this compound.[4][5] Consequently, 1-bromo-3-methylbutane exhibits greater reactivity in both SN1 and E1 reactions. It is important to note that primary alkyl halides like these are generally poor substrates for SN1/E1 reactions unless a carbocation rearrangement can occur to form a more stable secondary or tertiary carbocation.
Bimolecular Elimination (E2)
The E2 mechanism is a concerted process where a base removes a proton from a beta-carbon while the leaving group departs from the alpha-carbon.[9] The rate of an E2 reaction is influenced by the strength of the base and the nature of the leaving group.[8]
Similar to the other mechanisms, the better leaving group ability of bromide makes 1-bromo-3-methylbutane more reactive in E2 eliminations than this compound.[8] A strong, sterically hindered base will favor the E2 pathway.
Quantitative Data Comparison
Table 2: Relative SN2 Reaction Rates with NaI in Acetone (B3395972) at 25°C
| Alkyl Halide | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane (B31608) | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | 1.75 x 10⁻³ | 167 |
| Data sourced from a study on 1-chlorobutane and 1-bromobutane, which serve as excellent models for the title compounds.[2] |
The data clearly shows that the bromoalkane is approximately 167 times more reactive than the chloroalkane under these SN2 conditions.[2]
Experimental Protocols
Protocol 1: Comparison of SN2 Reactivity (Finkelstein Reaction)
Objective: To qualitatively compare the SN2 reaction rates of this compound and 1-bromo-3-methylbutane with sodium iodide in acetone.[5]
Materials:
-
This compound
-
1-Bromo-3-methylbutane
-
15% solution of sodium iodide (NaI) in acetone
-
Test tubes and test tube rack
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4-5 drops of this compound to the first test tube and 4-5 drops of 1-bromo-3-methylbutane to the second.
-
Shake both tubes to mix the contents and place them in a water bath at a constant temperature (e.g., 50°C).
-
Observe the tubes for the formation of a precipitate (NaCl or NaBr). Sodium iodide is soluble in acetone, but sodium chloride and sodium bromide are not.
-
Record the time it takes for a precipitate to appear in each tube.
Expected Outcome: A precipitate will form much more rapidly in the test tube containing 1-bromo-3-methylbutane, indicating a faster SN2 reaction rate.[5]
Caption: Experimental workflow for comparing S(N)2 reaction rates.
Protocol 2: Comparison of SN1 Reactivity (Solvolysis)
Objective: To qualitatively compare the SN1 solvolysis rates of this compound and 1-bromo-3-methylbutane.
Materials:
-
This compound
-
1-Bromo-3-methylbutane
-
1% ethanolic silver nitrate (B79036) (AgNO₃) solution
-
Test tubes and test tube rack
-
Water bath
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 1% ethanolic silver nitrate solution to each tube.
-
Add 4-5 drops of this compound to the first tube and 4-5 drops of 1-bromo-3-methylbutane to the second.
-
Shake both tubes and place them in a water bath at a constant temperature (e.g., 50°C).
-
The silver nitrate serves as both a catalyst (promoting ionization) and an indicator. The halide ion formed (Cl⁻ or Br⁻) will react with Ag⁺ to form an insoluble silver halide precipitate (AgCl or AgBr).
-
Observe the tubes for the formation of a precipitate and record the time of its appearance.
Expected Outcome: A precipitate (AgBr) will appear significantly faster in the tube with 1-bromo-3-methylbutane, as the C-Br bond cleavage to form the carbocation is the rate-determining step and occurs more readily.[5]
Conclusion
For chemical transformations involving nucleophilic substitution or elimination, 1-bromo-3-methylbutane is the more reactive substrate compared to this compound. This is a direct consequence of the lower C-Br bond dissociation energy, which makes the bromide ion a superior leaving group to the chloride ion. This reactivity difference is substantial and consistent across SN1, SN2, E1, and E2 reaction mechanisms. The choice of the chloro-analogue in a synthetic route would typically be justified by factors other than reactivity, such as cost, availability, or the need to avoid the higher reactivity of the bromo-compound to achieve greater selectivity in complex molecules.
References
- 1. ALKYL HALIDES [research.cm.utexas.edu]
- 2. benchchem.com [benchchem.com]
- 3. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. [Solved] Arrange the compounds of each set in order of reactivity towards.. [askfilo.com]
- 8. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Kinetics of Nucleophilic Substitution with 1-Chloro-3-methylbutane: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of the kinetic studies of nucleophilic substitution reactions involving 1-chloro-3-methylbutane. Designed for researchers, scientists, and professionals in drug development, this guide offers a comparative look at reaction rates with different nucleophiles, supported by experimental data and detailed methodologies.
Introduction to Nucleophilic Substitution of this compound
This compound is a primary alkyl halide. The presence of a methyl group on the third carbon atom introduces steric hindrance, which influences the rate of nucleophilic substitution reactions. This compound primarily undergoes bimolecular nucleophilic substitution (SN2) reactions. The rate of these reactions is sensitive to the nature of the nucleophile, the solvent, and the reaction conditions. Understanding the kinetics of these reactions is crucial for predicting reaction outcomes and optimizing synthetic routes.
Comparative Kinetic Data
The following table summarizes the relative reaction rates of this compound with various nucleophiles. Due to the steric hindrance, the reactions are generally slower than those of less branched primary alkyl halides.
| Nucleophile | Solvent | Relative Rate Constant (k_rel) | Reaction Conditions |
| Sodium Methoxide (B1231860) (CH₃ONa) | Methanol | 1.0 (Reference) | 25°C |
| Sodium Iodide (NaI) | Acetone | > 1.0 (Catalytic Effect) | 25°C |
| Sodium Hydroxide (B78521) (NaOH) | Aqueous | Slower than CH₃ONa | 25°C |
Note: The reaction with sodium methoxide is noted to be relatively slow.[1][2][3][4][5] The addition of a catalytic amount of sodium iodide can accelerate the reaction with sodium methoxide.[1][2][3][4][5] This is because the iodide ion is a better nucleophile and a better leaving group, facilitating the overall substitution process. The reaction proceeds by first converting the alkyl chloride to the more reactive alkyl iodide.
Reaction Mechanisms and Experimental Workflows
The nucleophilic substitution of this compound predominantly follows the SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously.[6][7][8][9][10][11][12][13]
Figure 1. Generalized SN2 reaction mechanism for this compound.
The experimental workflow for studying the kinetics of these reactions typically involves monitoring the disappearance of the reactant or the appearance of the product over time.
Figure 2. General experimental workflow for kinetic studies.
Experimental Protocols
Protocol 1: Determination of Reaction Rate by Titration
This protocol is suitable for reactions that produce an acidic or basic product. For the reaction with hydroxide ions, the consumption of the base can be monitored.
-
Preparation of Solutions:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 80% ethanol/20% water).
-
Prepare a standard solution of the nucleophile (e.g., 0.1 M NaOH).
-
Prepare a standard solution of a quenching acid (e.g., 0.1 M HCl).
-
Use a suitable indicator (e.g., phenolphthalein).
-
-
Reaction Procedure:
-
Equilibrate the reactant solutions to the desired temperature in a water bath.
-
Mix the solutions to initiate the reaction and start the timer.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the quenching acid.
-
-
Analysis:
-
Back-titrate the unreacted quenching acid in the flask with a standardized base solution to determine the amount of base consumed in the reaction at that time point.
-
-
Data Analysis:
-
Plot the concentration of the nucleophile versus time.
-
The rate law for an SN2 reaction is: Rate = k[Alkyl Halide][Nucleophile].
-
If the concentration of the alkyl halide is in large excess, the reaction can be treated as a pseudo-first-order reaction, and the rate constant can be determined from the slope of the plot of ln[Nucleophile] versus time.
-
Protocol 2: Determination of Reaction Rate by Spectrophotometry
This method is applicable if one of the reactants or products has a distinct UV-Vis absorption spectrum.
-
Preparation of Solutions:
-
Prepare solutions of this compound and the nucleophile in a suitable solvent that is transparent in the wavelength range of interest.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored.
-
Calibrate the spectrophotometer with a blank solution (solvent).
-
Mix the reactant solutions in a cuvette and immediately place it in the spectrophotometer.
-
-
Data Acquisition:
-
Record the absorbance at λ_max at regular time intervals.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to convert absorbance (A) to concentration (c).
-
Plot the concentration of the monitored species versus time and determine the rate constant as described in Protocol 1.
-
Conclusion
The kinetic studies of nucleophilic substitution with this compound reveal a classic example of an SN2 reaction influenced by moderate steric hindrance. The reaction rate is significantly dependent on the strength of the nucleophile, with iodide ions showing a notable catalytic effect in reactions with other nucleophiles like methoxide. The provided protocols offer robust methods for quantifying these kinetic parameters, enabling researchers to further explore the reactivity of this and similar alkyl halides.
References
- 1. Solved The SN2 reaction of this compound with | Chegg.com [chegg.com]
- 2. sarthaks.com [sarthaks.com]
- 3. youtube.com [youtube.com]
- 4. The \mathrm{S}_{\mathrm{N}}{2} reaction of this compound with s.. [askfilo.com]
- 5. Solved Question 12 1 pts The S2 reaction of | Chegg.com [chegg.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. web.viu.ca [web.viu.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Comparative Guide to Chromatographic Purity Assessment of Synthesized 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic methods for assessing the purity of synthesized 1-Chloro-3-methylbutane (isoamyl chloride), a key intermediate in various chemical and pharmaceutical applications. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of the final products. This document outlines detailed experimental protocols, presents comparative data, and discusses the advantages and limitations of each method.
Introduction to this compound and its Synthesis
This compound is a halogenated hydrocarbon commonly synthesized via the nucleophilic substitution of 3-methyl-1-butanol. The reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl) with a catalyst. The purity of the final product is paramount, as residual starting materials or isomeric byproducts can impact subsequent reaction yields and the impurity profile of the final active pharmaceutical ingredient (API).
Chromatographic Methods for Purity Assessment
The primary chromatographic techniques for the purity assessment of volatile organic compounds like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).
Gas Chromatography (GC): The Gold Standard
Gas chromatography is the most suitable and widely employed method for the purity analysis of this compound due to its high volatility. When coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification, GC provides excellent resolution, sensitivity, and specificity.
Potential Impurities: The common synthesis route from 3-methyl-1-butanol can lead to several potential impurities that need to be resolved and quantified:
-
3-Methyl-1-butanol: Unreacted starting material.
-
Isomeric Chlorinated Butanes: Rearrangement products such as 2-Chloro-3-methylbutane and 1-Chloro-2-methylbutane.
-
Di-isoamyl ether: A potential side-product from the reaction of the starting alcohol.
High-Performance Liquid Chromatography (HPLC)
While HPLC is a powerhouse for the analysis of a wide range of organic molecules, its application to highly volatile and non-polar compounds like this compound is limited. The primary challenges are the poor retention on standard reversed-phase columns and the difficulty of finding a suitable UV-absorbing chromophore in the molecule for detection. Although not the primary recommended method, a protocol can be developed for specific impurity analyses if those impurities have better chromatographic behavior or if derivatization is employed.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as reaction monitoring and preliminary purity checks. For a volatile compound like this compound, visualization can be challenging, and achieving good separation from structurally similar impurities requires careful optimization of the mobile phase.
Experimental Protocols
Gas Chromatography (GC-FID/MS) Protocol
This protocol is designed for the quantitative purity assessment and impurity profiling of this compound.
-
Instrumentation: Gas Chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% Phenyl Methylpolysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
MS Parameters (if used):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
-
Sample Preparation: Dilute the synthesized this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL with a split ratio of 50:1.
High-Performance Liquid Chromatography (HPLC-UV/RI) Protocol (for specific applications)
This protocol is hypothetical and would require significant optimization. It is generally not the preferred method.
-
Instrumentation: HPLC system with a UV detector or a Refractive Index (RI) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A high percentage of an organic solvent such as acetonitrile (B52724) or methanol (B129727) with water (e.g., Acetonitrile:Water 80:20 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 210 nm (if any response is observed).
-
RI: As a universal detector, though with lower sensitivity.
-
-
Sample Preparation: Dissolve the sample in the mobile phase.
Thin-Layer Chromatography (TLC) Protocol
This protocol is for rapid, qualitative assessment.
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A non-polar solvent system is required. A good starting point is Hexane:Ethyl Acetate (95:5 v/v). The polarity can be adjusted to optimize separation.
-
Sample Application: Spot the diluted sample (in a volatile solvent like hexane) onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to move up the plate.
-
Visualization:
-
UV Light (254 nm): If impurities are UV active.
-
Potassium Permanganate Stain: The plate is dipped into a solution of potassium permanganate. Unsaturated impurities or alcohols will appear as yellow spots on a purple background. This compound itself will be relatively inert to this stain.
-
Data Presentation and Comparison
The following tables summarize the expected performance of each chromatographic technique for the purity assessment of this compound.
Table 1: Quantitative Purity Assessment of a Synthesized this compound Sample
| Analyte | Gas Chromatography (Area %) | HPLC (Area %) |
| This compound | 98.5 | Not well-retained |
| 3-Methyl-1-butanol | 0.8 | Could be quantified |
| 2-Chloro-3-methylbutane | 0.5 | Co-elution likely |
| 1-Chloro-2-methylbutane | 0.2 | Co-elution likely |
| Total Purity | 98.5% | Not reliable |
Table 2: Comparison of Chromatographic Methods
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Best Suited For | Volatile and thermally stable compounds. | Non-volatile or thermally labile compounds. | Qualitative analysis, reaction monitoring. |
| Resolution | Very High | High to Very High | Low to Medium |
| Sensitivity | High (ng to pg range) | High (µg to ng range) | Low (µg range) |
| Quantitative Analysis | Excellent | Excellent | Semi-quantitative at best |
| Analysis Time | Minutes | Minutes | Minutes to an hour |
| Cost | High initial investment, moderate running costs. | High initial investment, high running costs. | Very low. |
Mandatory Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Comparison of chromatographic methods.
Conclusion and Recommendation
For the comprehensive purity assessment of synthesized this compound, Gas Chromatography (GC) is unequivocally the recommended method. Its suitability for volatile compounds, coupled with high resolution and sensitivity, allows for accurate quantification of the main component and the detection and identification of process-related impurities. While HPLC and TLC have their places in a broader analytical laboratory, their utility for this specific analysis is limited. HPLC is not ideal due to the analyte's volatility and lack of a strong chromophore. TLC can serve as a rapid, preliminary check for the presence of major non-volatile impurities but lacks the quantitative power and resolution of GC. For researchers and professionals in drug development, relying on a validated GC method is essential for ensuring the quality and consistency of this compound.
Comparative study of the isomers of chloropentane in SN2 reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chloropentane isomers in bimolecular nucleophilic substitution (SN2) reactions. Understanding the subtle structural influences on reaction rates is paramount for synthetic strategy and the development of novel therapeutics. This document outlines the theoretical basis for reactivity differences, presents comparative data, and provides a detailed experimental protocol for validation.
Introduction to SN2 Reactivity of Alkyl Halides
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The rate of an SN2 reaction is highly sensitive to the steric environment around the reaction center. Generally, the reactivity of alkyl halides in SN2 reactions follows the order: primary > secondary > tertiary. This trend is attributed to the increasing steric hindrance around the electrophilic carbon, which impedes the backside attack of the nucleophile.
The isomers of chloropentane—1-chloropentane (B165111), 2-chloropentane (B1584031), 3-chloropentane (B1594929), and the structurally distinct 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride)—provide an excellent case study for these steric effects. While 1-chloropentane is a primary alkyl halide, 2-chloropentane and 3-chloropentane are secondary. Neopentyl chloride, although a primary halide, presents a unique steric challenge due to the bulky tert-butyl group adjacent to the reaction center.
Comparative Reactivity of Chloropentane Isomers
| Isomer | Structure | Type | Expected Relative SN2 Reaction Rate |
| 1-Chloropentane | CH₃(CH₂)₃CH₂Cl | Primary | 1.0 |
| 2-Chloropentane | CH₃(CH₂)₂CHClCH₃ | Secondary | ~0.02 |
| 3-Chloropentane | CH₃CH₂CHClCH₂CH₃ | Secondary | ~0.015 |
| 1-Chloro-2,2-dimethylpropane (Neopentyl Chloride) | (CH₃)₃CCH₂Cl | Primary (Sterically Hindered) | ~0.00001 |
Note: Relative rates are estimates based on data for analogous alkyl bromides reacting with iodide and are normalized to 1-chloropentane for comparison.
Factors Influencing Reactivity
Steric Hindrance: The primary determinant of the observed reactivity trend is steric hindrance.
-
1-Chloropentane , as a primary alkyl halide, has minimal steric bulk around the α-carbon, allowing for relatively easy backside attack by a nucleophile.
-
2-Chloropentane and 3-Chloropentane are secondary halides. The presence of two alkyl groups on the α-carbon significantly shields it from nucleophilic attack, leading to a dramatic decrease in the reaction rate compared to the primary isomer. 3-Chloropentane is slightly more hindered than 2-chloropentane due to the placement of two ethyl groups versus a methyl and a propyl group on the reaction center, though this difference is minor.
-
Neopentyl chloride is a primary halide, yet it is exceptionally unreactive in SN2 reactions. This is due to severe steric hindrance from the bulky tert-butyl group on the β-carbon, which effectively blocks the trajectory of the incoming nucleophile towards the α-carbon.
Electronic Effects: For these isomers, electronic effects are largely similar and play a minor role compared to the dominant steric factors. All are saturated alkyl chlorides with electron-donating alkyl groups.
Experimental Protocol: Comparative Rate Determination via the Finkelstein Reaction
The Finkelstein reaction provides a straightforward method for comparing the SN2 reactivity of alkyl chlorides. The reaction involves the substitution of chloride with iodide using sodium iodide in acetone (B3395972). The insolubility of the resulting sodium chloride in acetone provides a visual indication of the reaction's progress.
**Materials
A Comparative Guide to the Synthesis of 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes for the preparation of 1-chloro-3-methylbutane, a valuable chloroalkane intermediate in organic synthesis. The following sections detail various methodologies, presenting key performance indicators to assist researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound from 3-methyl-1-butanol is a standard nucleophilic substitution reaction. Several chlorinating agents can be employed, each with distinct advantages and disadvantages regarding yield, reaction conditions, and byproducts. The table below summarizes the performance of common methods.
| Reagent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Byproducts | Mechanism |
| Tetrachlorosilane (SiCl₄) | Tetrachloromethane (CCl₄) | 25°C, 30 minutes | 80% | Silanols | Sₙ2-like |
| Thionyl Chloride (SOCl₂) | Pyridine | Varies | Moderate to High | SO₂, Pyridinium chloride | Sₙ2[1][2][3] |
| Hydrochloric Acid (HCl) | Zinc Chloride (ZnCl₂) (optional) | Reflux | Variable | Water | Sₙ2 |
| Phosphorus Pentachloride (PCl₅) | None | Varies | Moderate | POCl₃, HCl | Sₙ2-like |
Note: Yields and reaction conditions can vary based on the specific experimental setup and scale. The data presented is based on reported literature values.
Experimental Protocol: Synthesis of this compound via the Thionyl Chloride Route
This protocol details the synthesis of this compound from 3-methyl-1-butanol using thionyl chloride and pyridine. This method is advantageous due to the gaseous nature of its byproducts, which simplifies purification.[1][2]
Materials:
-
3-methyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a dropping funnel and a reflux condenser. Place the flask in an ice bath.
-
Reagent Addition: Add 3-methyl-1-butanol to the flask, followed by pyridine. Slowly add thionyl chloride from the dropping funnel to the cooled and stirred alcohol-pyridine mixture. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time or until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and cautiously pour it over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the product with diethyl ether. Wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 98-100°C.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: Synthetic and purification workflow for this compound.
References
Differentiating between isomers of C5H11Cl using spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between structural isomers is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to vastly different pharmacological activities. This guide provides a comprehensive comparison of the eight isomers of C5H11Cl, detailing how to differentiate them using a suite of spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Isomers of C5H11Cl
There are eight constitutional isomers with the molecular formula C5H11Cl. These arise from variations in the carbon skeleton (pentane, 2-methylbutane, and 2,2-dimethylpropane) and the position of the chlorine atom.
The eight isomers are:
-
1-Chloropentane
-
2-Chloropentane
-
3-Chloropentane
-
1-Chloro-2-methylbutane
-
2-Chloro-2-methylbutane
-
3-Chloro-2-methylbutane (Note: This name is ambiguous and typically 2-chloro-3-methylbutane (B3192504) is the standard IUPAC name)
-
1-Chloro-3-methylbutane
-
1-Chloro-2,2-dimethylpropane
This guide will systematically compare the expected spectroscopic data for each of these isomers, providing a clear pathway for their individual identification.
Spectroscopic Data Comparison
The following tables summarize the key distinguishing features of the ¹H NMR, ¹³C NMR, Mass, and IR spectra for each C5H11Cl isomer.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration are key parameters for distinguishing isomers.
| Isomer | Number of Signals | Key Distinguishing Features |
| 1-Chloropentane | 5 | A triplet at ~3.5 ppm corresponding to the -CH₂Cl group. |
| 2-Chloropentane | 5 | A multiplet (sextet or quintet) at ~3.8-4.1 ppm for the -CHCl- group. A doublet at ~1.5 ppm for the methyl group adjacent to the chlorine. |
| 3-Chloropentane | 3 | A multiplet (quintet) at ~4.0 ppm for the -CHCl- group. Two triplets for the two pairs of equivalent ethyl groups. |
| 1-Chloro-2-methylbutane | 5 | A doublet of doublets or a complex multiplet at ~3.4-3.6 ppm for the -CH₂Cl group. |
| 2-Chloro-2-methylbutane | 3 | A quartet at ~1.7 ppm for the methylene (B1212753) group and a singlet at ~1.5 ppm for the two equivalent methyl groups. |
| 2-Chloro-3-methylbutane | 4 | A multiplet at ~3.6-3.8 ppm for the -CHCl- group. Two doublets for the non-equivalent methyl groups. |
| This compound | 4 | A triplet at ~3.5 ppm for the -CH₂Cl group. A doublet for the two equivalent methyl groups at ~0.9 ppm. |
| 1-Chloro-2,2-dimethylpropane | 2 | A singlet at ~3.3 ppm for the -CH₂Cl group and a singlet at ~1.0 ppm for the nine equivalent protons of the three methyl groups. |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The number of signals indicates the number of unique carbon environments.
| Isomer | Number of Signals | Key Distinguishing Features |
| 1-Chloropentane | 5 | A signal at ~45 ppm for the carbon bonded to chlorine (C-Cl). |
| 2-Chloropentane | 5 | A signal at ~60 ppm for the C-Cl carbon. |
| 3-Chloropentane | 3 | A signal at ~63 ppm for the C-Cl carbon. |
| 1-Chloro-2-methylbutane | 5 | A signal at ~52 ppm for the C-Cl carbon. |
| 2-Chloro-2-methylbutane | 4 | A signal at ~70 ppm for the quaternary C-Cl carbon. |
| 2-Chloro-3-methylbutane | 5 | A signal at ~68 ppm for the C-Cl carbon. |
| This compound | 4 | A signal at ~44 ppm for the C-Cl carbon. |
| 1-Chloro-2,2-dimethylpropane | 3 | A signal at ~53 ppm for the C-Cl carbon and a quaternary carbon signal at ~33 ppm. |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine is indicated by the characteristic M+2 isotopic peak with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 1-Chloropentane | 106/108 | 70 (loss of HCl), 56, 43, 41 |
| 2-Chloropentane | 106/108 | 70 (loss of HCl), 63/65, 43 |
| 3-Chloropentane | 106/108 | 77 (loss of ethyl), 63/65, 29 |
| 1-Chloro-2-methylbutane | 106/108 | 70 (loss of HCl), 57, 41 |
| 2-Chloro-2-methylbutane | 106/108 | 77 (loss of ethyl), 70 (loss of HCl), 57 |
| 2-Chloro-3-methylbutane | 106/108 | 70 (loss of HCl), 63/65, 43 |
| This compound | 106/108 | 70 (loss of HCl), 57, 43 |
| 1-Chloro-2,2-dimethylpropane | 106/108 | 57 (tert-butyl cation), 49 (CH₂Cl⁺) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. For alkyl chlorides, the C-Cl stretching vibration is a key diagnostic peak, though it appears in the fingerprint region which can be complex.
| Isomer | C-Cl Stretch (cm⁻¹) | Other Characteristic Absorptions (cm⁻¹) |
| 1-Chloropentane | ~725-745 | C-H stretching (~2850-2960), C-H bending (~1465) |
| 2-Chloropentane | ~610-680 | C-H stretching (~2850-2960), C-H bending (~1460) |
| 3-Chloropentane | ~600-650 | C-H stretching (~2850-2960), C-H bending (~1460) |
| 1-Chloro-2-methylbutane | ~730-750 | C-H stretching (~2850-2960), C-H bending (~1465) |
| 2-Chloro-2-methylbutane | ~560-600 | C-H stretching (~2850-2960), C-H bending (~1470) |
| 2-Chloro-3-methylbutane | ~620-670 | C-H stretching (~2850-2960), C-H bending (~1465) |
| This compound | ~730-750 | C-H stretching (~2850-2960), C-H bending (~1470), prominent isopropyl split (~1370, ~1385) |
| 1-Chloro-2,2-dimethylpropane | ~720-740 | C-H stretching (~2850-2960), C-H bending (~1475), prominent tert-butyl bending (~1370, ~1395) |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the C5H11Cl isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty salt plates or the solvent to be used.
-
Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Presentation: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Isomer Differentiation
The following diagrams illustrate a logical approach to distinguishing the C5H11Cl isomers based on their spectroscopic data.
Caption: Initial differentiation based on the carbon skeleton.
Caption: Differentiating the chloropentane isomers.
Caption: Differentiating the chloromethylbutane isomers.
By systematically applying these spectroscopic methods and comparing the obtained data with the reference information provided, researchers can confidently and accurately identify any of the eight C5H11Cl isomers. This guide serves as a valuable resource for ensuring the correct identification of these compounds in various scientific endeavors.
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyl Chlorides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary alkyl chlorides in S(_N)1 and S(_N)2 nucleophilic substitution reactions. The information presented is supported by established chemical principles and experimental data to assist researchers in predicting reaction outcomes and designing synthetic pathways.
Executive Summary
The structure of an alkyl chloride substrate plays a critical role in determining the mechanism and rate of nucleophilic substitution reactions. Primary alkyl chlorides predominantly undergo S(_N)2 reactions, characterized by a bimolecular rate-determining step. Tertiary alkyl chlorides favor the S(_N)1 mechanism, which proceeds through a unimolecular ionization to form a carbocation intermediate. Secondary alkyl chlorides exhibit intermediate behavior and can undergo substitution by either or both mechanisms, depending on the specific reaction conditions. In general, the reactivity order for S(_N)1 reactions is tertiary > secondary > primary, while for S(_N)2 reactions, the order is primary > secondary > tertiary.
Comparative Reactivity Data
The relative rates of nucleophilic substitution reactions are highly dependent on the structure of the alkyl halide. The following tables summarize quantitative data from solvolysis (S(_N)1) and iodide exchange (S(_N)2) reactions, illustrating the profound effect of substrate structure on reactivity. While much of the foundational quantitative data was established using alkyl bromides, the reactivity trends are directly applicable to alkyl chlorides.
Table 1: Relative Rates of S(N)1 Solvolysis of Alkyl Bromides in 80% Aqueous Ethanol (B145695) at 25°C
This table demonstrates the dramatic increase in reaction rate for S(_N)1 reactions as the substitution at the alpha-carbon increases. This is attributed to the increased stability of the corresponding carbocation intermediate.
| Alkyl Bromide | Classification | Structure | Relative Rate |
| Methyl bromide | Methyl | CH₃Br | 1 |
| Ethyl bromide | Primary | CH₃CH₂Br | 2 |
| Isopropyl bromide | Secondary | (CH₃)₂CHBr | 43 |
| tert-Butyl bromide | Tertiary | (CH₃)₃CBr | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]
Table 2: Relative Rates of S(_N)2 Reaction of Alkyl Bromides with Iodide in Acetone (B3395972)
This table illustrates the impact of steric hindrance on the S(_N)2 reaction rate. As the substitution at the alpha-carbon increases, the accessibility of the electrophilic carbon to the nucleophile decreases, leading to a significant drop in reactivity.
| Alkyl Bromide | Classification | Structure | Relative Rate |
| Methyl bromide | Methyl | CH₃Br | ~150 |
| Ethyl bromide | Primary | CH₃CH₂Br | 1 |
| Isopropyl bromide | Secondary | (CH₃)₂CHBr | ~0.02 |
| tert-Butyl bromide | Tertiary | (CH₃)₃CBr | ~0 (negligible) |
Reaction Mechanisms and Influencing Factors
The competition between S(_N)1 and S(_N)2 pathways is governed by several factors, primarily the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group.
S(_N)1 Reaction Pathway
The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise process. The rate-determining step is the unimolecular ionization of the alkyl halide to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.
Caption: S(_N)1 reaction mechanism.
The stability of the carbocation intermediate is the most critical factor determining the rate of an S(N)1 reaction. Tertiary carbocations are the most stable due to hyperconjugation and inductive effects from the alkyl groups, followed by secondary, and then primary carbocations, which are generally too unstable to form.
S(_N)2 Reaction Pathway
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process. The nucleophile attacks the electrophilic carbon from the backside of the leaving group, proceeding through a pentacoordinate transition state.
Caption: S(_N)2 reaction mechanism.
The rate of an S(_N)2 reaction is highly sensitive to steric hindrance.[2] Bulky groups around the reaction center impede the approach of the nucleophile, slowing down or preventing the reaction. This is why primary alkyl halides are the most reactive towards S(_N)2 substitution.
Experimental Protocols
The relative reactivity of primary, secondary, and tertiary alkyl chlorides can be determined through various experimental methods, ranging from qualitative observations to quantitative kinetic studies.
Qualitative Reactivity Assessment
A common qualitative experiment involves reacting the alkyl chlorides with sodium iodide in acetone (favoring S(_N)2) and with silver nitrate (B79036) in ethanol (favoring S(_N)1). The rate of reaction is inferred by the time it takes for a precipitate to form.
Experimental Workflow for Qualitative Reactivity Tests
Caption: Qualitative reactivity workflow.
Protocol for S(_N)2 Reactivity (Sodium Iodide in Acetone):
-
Place 2 mL of a 15% solution of sodium iodide in acetone into three separate, dry test tubes.
-
To the first test tube, add 4-5 drops of a primary alkyl chloride (e.g., 1-chlorobutane).
-
To the second test tube, add 4-5 drops of a secondary alkyl chloride (e.g., 2-chlorobutane).
-
To the third test tube, add 4-5 drops of a tertiary alkyl chloride (e.g., tert-butyl chloride).
-
Shake the test tubes and observe for the formation of a precipitate (sodium chloride). Record the time it takes for the precipitate to appear. A faster precipitation indicates a faster S(_N)2 reaction.
Protocol for S(_N)1 Reactivity (Silver Nitrate in Ethanol):
-
Place 2 mL of a 0.1 M solution of silver nitrate in ethanol into three separate, dry test tubes.
-
Add 4-5 drops of each of the primary, secondary, and tertiary alkyl chlorides to their respective test tubes.
-
Shake the test tubes and observe for the formation of a white precipitate (silver chloride). Record the time of precipitate formation. A more rapid formation of the precipitate indicates a faster S(_N)1 reaction.[3]
Quantitative Kinetic Analysis by Titration (S(_N)1 Solvolysis)
The rate of an S(_N)1 solvolysis reaction can be determined by monitoring the production of the acid byproduct (e.g., HCl) over time. This can be achieved by titrating the acid with a standardized base.
Protocol for S(_N)1 Solvolysis of tert-Butyl Chloride:
-
Reaction Setup: Prepare a solution of tert-butyl chloride in a suitable solvent mixture (e.g., 80% ethanol/20% water). The reaction flask should be kept in a constant temperature water bath.
-
Initiation: At time zero, add a known concentration of the alkyl chloride to the solvent mixture.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a solvent that will stop the reaction (e.g., cold acetone).
-
Titration: Titrate the quenched aliquot with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., bromothymol blue) to determine the concentration of HCl produced.
-
Data Analysis: The rate constant (k) for the first-order reaction can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl chloride (ln[R-Cl]) versus time. The plot should yield a straight line with a slope equal to -k.
Conclusion
The structural classification of an alkyl chloride as primary, secondary, or tertiary is a powerful predictor of its reactivity in nucleophilic substitution reactions. Primary alkyl chlorides strongly favor the S(_N)2 pathway due to minimal steric hindrance. Tertiary alkyl chlorides react almost exclusively through the S(_N)1 mechanism due to the high stability of the tertiary carbocation intermediate. Secondary alkyl chlorides represent a borderline case where the reaction outcome is highly dependent on the specific nucleophile, solvent, and temperature conditions. A thorough understanding of these principles is essential for the effective design and control of chemical reactions in research and development.
References
Unraveling the Byproducts: A Comparative Analysis of Isopentane Chlorination
For researchers, scientists, and drug development professionals, understanding the intricacies of halogenation reactions is paramount for the synthesis of specific alkyl halides. This guide provides a detailed analysis of the byproducts formed during the free-radical chlorination of isopentane (B150273) (2-methylbutane), offering a comparison with alternative, more selective synthetic methods. Experimental data, detailed protocols, and reaction pathway visualizations are presented to facilitate a comprehensive understanding.
The free-radical chlorination of alkanes is a well-established method for introducing chlorine atoms into a hydrocarbon framework. However, this process is notoriously unselective, leading to a mixture of isomeric monochlorinated and polychlorinated products. This lack of selectivity can complicate purification processes and reduce the yield of the desired product, making it crucial to analyze the byproduct distribution and consider alternative synthetic strategies.
Free-Radical Chlorination of Isopentane: A Mixture of Isomers
When isopentane is subjected to free-radical chlorination, the chlorine radical can abstract any of the hydrogen atoms present in the molecule. Isopentane has primary, secondary, and tertiary hydrogens, each with different reactivities towards abstraction by a chlorine radical. This results in the formation of four possible monochlorinated isomers.
The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of chlorine gas (Cl₂), typically by UV light or heat. The resulting chlorine radicals then propagate the chain by abstracting a hydrogen atom from isopentane, forming an alkyl radical. This alkyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical.
Below is a diagram illustrating the propagation steps for the formation of the various monochlorinated isopentane isomers.
Caption: Free-radical chlorination of isopentane propagation steps.
Experimental Product Distribution
The distribution of the monochlorinated products is not statistical and is influenced by the relative reactivity of the different types of hydrogen atoms (tertiary > secondary > primary) and the number of each type of hydrogen. Experimental data reveals the following approximate product distribution for the monochlorination of isopentane.[1]
| Product | Structure | Type of Hydrogen Abstracted | Experimental Yield (%) |
| 1-Chloro-2-methylbutane | CH₂Cl-CH(CH₃)-CH₂-CH₃ | Primary (C1) | 30 |
| 2-Chloro-2-methylbutane | CH₃-CCl(CH₃)-CH₂-CH₃ | Tertiary (C2) | 22 |
| 2-Chloro-3-methylbutane | CH₃-CH(CH₃)-CHCl-CH₃ | Secondary (C3) | 33 |
| This compound | CH₃-CH(CH₃)-CH₂-CH₂Cl | Primary (C4) | 15 |
It is important to note that further chlorination can occur, leading to the formation of dichlorinated and polychlorinated byproducts, further complicating the product mixture.
Alternative Synthetic Methods: A More Selective Approach
To circumvent the lack of regioselectivity in free-radical chlorination, alternative synthetic methods can be employed to produce specific chlorinated isopentane isomers. These methods often involve the conversion of a functional group, such as a hydroxyl group, at a specific position to a chlorine atom.
Synthesis of 2-Chloro-2-methylbutane from 2-Methyl-2-butanol (B152257)
A highly selective method for the synthesis of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol with concentrated hydrochloric acid. This is an Sₙ1 reaction that proceeds through a stable tertiary carbocation intermediate.
Caption: Synthesis of 2-chloro-2-methylbutane via an Sₙ1 reaction.
Synthesis of 1-Chloro-2-methylbutane and this compound from the Corresponding Alcohols
Primary chloroalkanes, such as 1-chloro-2-methylbutane and this compound, can be synthesized from their respective primary alcohols (2-methyl-1-butanol and 3-methyl-1-butanol) using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). These reactions proceed via an Sₙ2 mechanism and are generally more selective than free-radical chlorination for producing primary alkyl halides.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-3-methylbutane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-chloro-3-methylbutane, also known as isoamyl chloride, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this hazardous chemical waste effectively. Adherence to these protocols is essential to mitigate risks associated with its high flammability and irritant properties.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Therefore, strict safety measures must be implemented when handling its waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[2][3]
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4]
-
Ignition Sources: Eliminate all potential ignition sources. Keep the waste away from heat, sparks, open flames, and hot surfaces.[2] Smoking is strictly prohibited in the vicinity.[2][3]
-
Static Discharge: Use only non-sparking tools and explosion-proof equipment.[2][3] It is crucial to ground and bond containers and receiving equipment to prevent static electricity discharge.[2][3]
Hazard and Transportation Information
Proper identification and classification are mandatory for the transportation and disposal of chemical waste. The following table summarizes key quantitative and classification data for this compound.
| Property | Value | Reference |
| CAS Number | 107-84-6 | [1][4] |
| UN Number | UN1107 | [1][4] |
| Proper Shipping Name | AMYL CHLORIDE | [1][4] |
| Transport Hazard Class | 3 (Flammable Liquid) | [1][4] |
| Packing Group | II | [1][4] |
| GHS Hazard Statements | H225, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[4][5] Under no circumstances should it be disposed of down the drain or in regular trash.[1][6]
Step 1: Waste Collection and Segregation
-
Select Appropriate Container: Collect this compound waste in a designated, properly sealed, and chemically compatible container.[5][7] Plastic containers are often preferred.[8]
-
Segregate Waste: As a halogenated organic compound, it must be segregated from non-halogenated solvents to prevent incompatible reactions and to facilitate proper disposal.[5][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5][8] Note the accumulation start date.
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][7] Ensure there is at least 10-20% headspace to allow for vapor expansion.[10]
Step 2: On-Site Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8]
-
Secondary Containment: Use secondary containment, such as a chemical-resistant tray or tub, for all liquid hazardous waste to prevent spills.[6]
-
Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA (e.g., not to exceed 55 gallons).[7]
Step 3: Professional Disposal
-
Contact EH&S: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[8][11]
-
Approved Disposal Methods: The primary approved disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][11] Alternatively, it can be taken to a licensed chemical destruction plant.[1]
-
Regulatory Compliance: Chemical waste generators are responsible for consulting and adhering to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Step 4: Spill and Contaminated Material Management
-
Control and Contain: In case of a spill, immediately remove all ignition sources.[3][4] Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3][4][11]
-
Collection: Use spark-proof tools to carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[3][4]
-
Disposal of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste following the same protocol.
Step 5: Empty Container Disposal
-
Triple Rinsing: Empty containers can be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[10]
-
Recycling/Reconditioning: After proper cleaning, containers may be offered for recycling or reconditioning.[1]
-
Landfill: Alternatively, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where regulations permit.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 107-84-6 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. uakron.edu [uakron.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. ltcc-keenan.safecollegessds.com [ltcc-keenan.safecollegessds.com]
Essential Safety and Operational Guide for Handling 1-Chloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 1-Chloro-3-methylbutane (also known as isoamyl chloride). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management. This document outlines the necessary personal protective equipment (PPE), safe operational plans, and disposal protocols.
Hazard Summary
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] Inhalation may lead to respiratory irritation. It is imperative to handle this chemical with appropriate caution in a controlled laboratory environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for risk assessment and the implementation of safe handling procedures.
| Property | Value | Source |
| CAS Number | 107-84-6 | [2] |
| Molecular Formula | C5H11Cl | |
| Molecular Weight | 106.59 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 99-100 °C | [1] |
| Flash Point | 16 °C (60.8 °F) | [1] |
| Density | 0.876 g/cm³ |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the specific PPE required for the planned experimental procedure. The following recommendations provide a baseline for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves . It is recommended to double-glove. | Provides protection against splashes and brief contact with this compound. Regular and immediate change of gloves upon contamination is crucial. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes from direct contact with the chemical, which can cause serious irritation. |
| Skin and Body Protection | Flame-resistant laboratory coat . Full-length pants and closed-toe shoes are mandatory. | Protects skin from accidental splashes and minimizes the risk of fire-related injuries due to the chemical's high flammability. |
| Respiratory Protection | An air-purifying respirator with organic vapor (OV) cartridges (black color code) should be used when handling large quantities or in poorly ventilated areas. A respirator is necessary if the occupational exposure limit is exceeded. | Protects against the inhalation of vapors, which can cause respiratory tract irritation. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential to minimize risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of flammable and irritating vapors.
-
Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment. Use only intrinsically safe or explosion-proof electrical equipment.
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity.
Safe Handling Protocol
-
Preparation:
-
Ensure a chemical spill kit is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Use non-sparking tools for all transfers and manipulations.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store away from incompatible materials such as oxidizing agents.
-
Refrigeration (2-8°C) is recommended for long-term storage.
-
Spill Response
-
Immediate Actions:
-
Evacuate the immediate area and alert others.
-
Eliminate all ignition sources.
-
-
Containment and Cleanup:
-
If safe to do so, stop the source of the leak.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.
-
-
Decontamination:
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Disposal must be carried out by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the safe handling of this compound and the decision-making process for personal protective equipment selection.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
